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Foundational

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Kinase Inhibition, Featuring 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. Its structural resemblance to the endogenous ATP purine ring makes it a privileged scaffold for competitive inhibition of a wide array of protein kinases. This in-depth technical guide elucidates the core mechanism of action of pyrazolo[3,4-d]pyrimidine-based inhibitors, with a specific focus on the foundational molecule, 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. We will explore its binding modalities, the structural basis for its inhibitory activity, and the key experimental workflows employed to characterize its function. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of kinase inhibitors.

Introduction: The Rise of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a highly successful scaffold in the design of kinase inhibitors due to its bioisosteric similarity to the adenine core of ATP.[3][4][5] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as ATP-competitive inhibitors, effectively blocking the phosphotransferase activity of target kinases.[3][6] The versatility of this scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity against specific kinases.[3] Numerous pyrazolo[3,4-d]pyrimidine-based drugs have entered clinical trials, with some, like the BTK inhibitor ibrutinib, receiving regulatory approval for the treatment of various cancers.[3]

The compound 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a key synthetic intermediate for a multitude of more complex and potent kinase inhibitors. Understanding its fundamental mechanism of action provides a crucial foundation for the rational design of next-generation therapeutics.

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the kinase domain.[3][6] This interaction prevents the binding of the natural substrate, ATP, thereby halting the phosphorylation of downstream protein substrates and disrupting the associated signaling cascade.

The Privileged Scaffold: Hinge Binding and Key Interactions

The pyrazolo[3,4-d]pyrimidine core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[6] These hydrogen bonds are a defining feature of Type I kinase inhibitors and are crucial for anchoring the inhibitor in the active site.[1] Molecular modeling studies of various pyrazolo[3,4-d]pyrimidine derivatives consistently show the pyrazole nitrogen and the pyrimidine nitrogen forming hydrogen bonds with backbone amide and carbonyl groups of hinge residues, such as methionine and glutamic acid in BRK.[6]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Hinge Hinge Region (e.g., Met, Glu) Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose-Binding Pocket Core Pyrazolo[3,4-d]pyrimidine Core N-H ... O=C (Hinge) N ... H-N (Hinge) Core:f1->Hinge H-Bond Core:f2->Hinge H-Bond R1 Substituent (e.g., Dichloro, Methyl) R1->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Generalized binding mode of a pyrazolo[3,4-d]pyrimidine inhibitor.

The substituents on the pyrazolo[3,4-d]pyrimidine core, such as the dichloro and methyl groups in 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, play a significant role in dictating the inhibitor's potency and selectivity. These groups often extend into hydrophobic pockets within the ATP-binding site, forming favorable van der Waals interactions that enhance binding affinity.[1] The specific nature and positioning of these substituents can be tailored to exploit unique features of the target kinase's active site, thereby achieving selectivity over other kinases.

Target Kinase Families

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors targeting a wide range of kinase families, including:

  • Tyrosine Kinases:

    • Src Family Kinases (SFKs)[1][7]

    • Epidermal Growth Factor Receptor (EGFR)[2][8][9]

    • Vascular Endothelial Growth Factor Receptor (VEGFR)[10][11]

    • FMS-like Tyrosine Kinase 3 (FLT3)[10][11]

    • Rearranged during Transfection (RET)[12][13]

    • Breast Tumor Kinase (BRK/PTK6)[6]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs)[2][14][15][16]

The specific kinase or kinases inhibited by a particular pyrazolo[3,4-d]pyrimidine derivative are determined by the nature and arrangement of the substituents on the core scaffold.

Experimental Workflows for Characterization

A robust and multi-faceted experimental approach is essential to fully characterize the mechanism of action of a kinase inhibitor like 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Biochemical Assays: Quantifying Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity through in vitro biochemical assays.

3.1.1. Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine) in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer containing ATP and a specific peptide or protein substrate for the target kinase.

    • Reconstitute the recombinant active kinase enzyme in the appropriate buffer.

  • Assay Plate Setup:

    • Serially dilute the test compound to create a range of concentrations.

    • Add the diluted compound, kinase, and substrate to the wells of a microtiter plate.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection and Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.

      • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start Reagent_Prep Reagent Preparation (Inhibitor, Kinase, Substrate, ATP) Start->Reagent_Prep Plate_Setup Assay Plate Setup (Serial Dilutions, Controls) Reagent_Prep->Plate_Setup Kinase_Reaction Initiate and Incubate Kinase Reaction Plate_Setup->Kinase_Reaction Detection Detect Phosphorylation (Radiometric, Luminescence, etc.) Kinase_Reaction->Detection Data_Analysis Data Analysis (Dose-Response Curve) Detection->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

3.1.2. Kinase Selectivity Profiling

To assess the specificity of the inhibitor, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects and provides insights into the inhibitor's selectivity profile. This is often performed by specialized contract research organizations (CROs) using large, commercially available kinase panels.

Cell-Based Assays: Assessing Cellular Activity

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's activity in a more physiologically relevant context.

3.2.1. Cellular Proliferation/Viability Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate growth medium.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a colorimetric or fluorometric assay, such as:

      • MTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

3.2.2. Target Engagement and Downstream Signaling Analysis (Western Blotting)

To confirm that the inhibitor is engaging its intended target within the cell and modulating its downstream signaling pathway, Western blotting is a standard technique.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitor at various concentrations and for different time points.

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a key downstream substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Probe for the total protein levels of the target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis:

    • Quantify the band intensities to determine the extent of inhibition of phosphorylation.

G Start Start Cell_Treatment Cell Treatment with Inhibitor Start->Cell_Treatment Protein_Extraction Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE and Protein Transfer Protein_Extraction->SDS_PAGE Immunoblotting Immunoblotting with Phospho-Specific Antibodies SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Analyze Inhibition of Downstream Signaling Detection->Analysis

Caption: Workflow for Western blot analysis of kinase inhibitor effects.

Structural Biology and Molecular Modeling: Visualizing the Interaction

To gain a detailed understanding of how 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its analogs bind to their target kinases, structural biology techniques and computational modeling are invaluable.

  • X-ray Crystallography: Co-crystallization of the inhibitor with the target kinase provides a high-resolution, three-dimensional structure of the complex, revealing the precise binding mode and key intermolecular interactions.

  • Molecular Docking and Dynamics Simulations: In the absence of a crystal structure, computational methods can be used to predict the binding pose of the inhibitor in the kinase active site and to study the dynamics of the interaction.[6][17][18]

Structure-Activity Relationship (SAR) Insights

While 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a foundational structure, extensive SAR studies on its derivatives have provided key insights into optimizing its inhibitory activity:

  • Substitutions at the 4-position: The chlorine at the 4-position is a common site for modification. Replacing it with various amine-containing moieties has been a successful strategy for enhancing potency and modulating selectivity.[16] For instance, the introduction of anilino groups at this position has been shown to improve CDK2 inhibitory activity.[16]

  • Modifications at the 6-position: The methyl group at the 6-position can also be varied to probe different regions of the ATP-binding pocket.

  • N-1 Substitution: Substitution at the N-1 position of the pyrazole ring can influence the orientation of the inhibitor in the active site and its overall physicochemical properties. In some cases, unsubstituted N-1 compounds have shown higher potency.[16]

Conclusion

The 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in the development of ATP-competitive kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region, coupled with the tunable nature of its substituents, has made it a highly successful platform for the design of targeted therapies. A comprehensive understanding of its mechanism of action, facilitated by the experimental workflows outlined in this guide, is paramount for the continued development of novel and effective kinase inhibitors for a multitude of human diseases. The principles discussed herein provide a solid foundation for researchers and drug developers working with this privileged and impactful chemical scaffold.

References

  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & El Ella, D. A. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 20-30. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Modeling of cyclin-dependent kinase inhibition by 1H-pyrazolo[3,4-d]pyrimidine derivatives using artificial neural network ensembles - PubMed. (2005). Journal of Chemical Information and Modeling, 45(6), 1884–1895. [Link]

  • Yang, L.-L., Li, G.-B., Ma, S., Zou, C., Zhou, S., Sun, Q.-Z., … Yang, S.-Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. (2013). Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (n.d.). Retrieved from [Link]

  • Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors - Sci-Hub. (n.d.). Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024). RSC Medicinal Chemistry. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. (2021). Arabian Journal of Chemistry, 14(11), 103413. [Link]

  • Wang, C., Liu, H., Song, Z., Ji, Y., Xing, L., Peng, X., … Zhang, A. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544–2548. [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Publishing. (n.d.). Retrieved from [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - MDPI. (2021). Molecules, 26(19), 5971. [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers. (n.d.). Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022). RSC Medicinal Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Retrieved from [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. - ResearchGate. (n.d.). Retrieved from [Link]

  • Kim, D. C., Lee, Y. J., Kim, J., Lee, J. Y., & Lee, S. K. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. European Journal of Medicinal Chemistry, 38(5), 525–532. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020). ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - ACS Publications. (2022). Journal of Medicinal Chemistry, 65(14), 9663-9683. [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives - SciSpace. (n.d.). Retrieved from [Link]

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (2026). Journal of Advanced Pharmacy Research. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. (2016). ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Retrieved from [Link]

  • Nasser S.M. Ismail, Eslam M.H. Ali, Diaa A. Ibrahim, Rabah A.T. Serya, Dalal A. Abou El Ella. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 20-30. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (2023). Molecules, 28(19), 7000. [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC. (n.d.). Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (2022). RSC Medicinal Chemistry. [Link]

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in vitro biological activity of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

An In-Depth Technical Guide on the In Vitro Biological Activity of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Executive Summary In the landscape of modern medicinal chemistry and targeted oncology, the pyrazolo[3...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Biological Activity of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure. Specifically, 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (Molecular Formula: C₆H₄Cl₂N₄; MW: ~203.03 g/mol ) [1] serves as a highly functionalized, foundational building block for the discovery of potent ATP-competitive kinase inhibitors.

While the unmodified scaffold exhibits baseline biological activity due to its structural mimicry of endogenous purines, its true in vitro utility is unlocked when utilized as a bifunctional intermediate. The strategic placement of the dichloro and methyl groups allows researchers to systematically probe the ATP-binding pockets of critical oncogenic kinases—most notably Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [2][3].

This whitepaper synthesizes the mechanistic rationale, in vitro biological profiling, and standardized experimental workflows required to evaluate this scaffold and its derivatives in drug development programs.

Mechanistic Rationale: Purine Bioisosterism & Kinase Targeting

As a Senior Application Scientist, it is critical to understand why this specific heterocyclic core is chosen before designing in vitro assays. The pyrazolo[3,4-d]pyrimidine nucleus is a bona fide purine bioisostere [4]. It mimics the adenine ring of ATP, allowing it to competitively bind to the highly conserved hinge region of the kinase domain.

Causality of Structural Substitutions:
  • The Pyrazolo[3,4-d]pyrimidine Core: The N1 and N2 atoms of the pyrazole ring align with the N9 and N7 atoms of purine. This preserves the critical hydrogen-bonding donor/acceptor patterns required to interact with hinge region residues (e.g., Leu83 in CDK2)[4].

  • 6-Methyl Group: This substituent projects into a small hydrophobic pocket adjacent to the adenine-binding site, increasing the lipophilic packing and stabilizing the inhibitor-enzyme complex.

  • 3-Chloro Group: Acts as a halogen bond donor and sterically occupies "Hydrophobic Area II" within the kinase active site, preventing the binding of the native ATP substrate [3].

  • 4-Chloro Group: From a synthetic biology perspective, the C-4 position is highly electrophilic. It undergoes rapid Nucleophilic Aromatic Substitution (SNAr) [5]. This allows researchers to attach diverse amines (e.g., anilines, piperazines) that project outward into the solvent-exposed region or the ribose-binding pocket, fine-tuning kinase selectivity.

Mechanism Compound 3,4-Dichloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine (Purine Bioisostere) Kinase Target Kinases (CDK2, EGFR, VEGFR-2) Compound->Kinase Competitive Inhibition (Hinge Region Binding) Arrest G0/G1 Arrest & Apoptosis Compound->Arrest Induces ATP ATP (Endogenous) ATP->Kinase Phosphoryl Transfer Downstream Downstream Signaling (PI3K/AKT, MAPK, Rb) Kinase->Downstream Activation CellCycle Cell Cycle Progression (Tumor Proliferation) Downstream->CellCycle Promotes CellCycle->Arrest Blocked

Mechanism of action: Pyrazolo[3,4-d]pyrimidine derivatives blocking ATP-dependent kinase signaling.

In Vitro Biological Activity Profiling

Extensive in vitro screening of 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has revealed a distinct pattern of biological activity, primarily characterized by anti-proliferative and anti-angiogenic effects.

Enzymatic Kinase Inhibition

Derivatives of this scaffold show potent, low-micromolar to nanomolar inhibition against specific kinase panels:

  • CDK2/Cyclin A: Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma (Rb) protein, halting the cell cycle [4].

  • EGFR (including T790M mutants) & VEGFR-2: Dual inhibition of these receptor tyrosine kinases suppresses both tumor cell proliferation and the formation of new blood vessels (angiogenesis) essential for tumor survival [3].

Cellular Anti-Proliferative Activity

In vitro cytotoxicity assays (e.g., NCI-60 human tumor cell line panel) demonstrate significant growth inhibition (GI50) against solid tumors. The scaffold shows remarkable selectivity against non-small cell lung cancer (A549, HOP-62), breast cancer (MCF-7, MDA-MB-468), and colon cancer (HCT-116) [2][3].

Cell Cycle Arrest and Apoptosis

Flow cytometric analyses confirm that treatment with these derivatives induces significant cell cycle arrest at the G0/G1 phase . Mechanistically, this is driven by the scaffold's ability to downregulate cyclin D1 and upregulate p27kip1 levels, ultimately triggering caspase-dependent apoptosis [2].

Quantitative Data Summary

Table 1: Representative In Vitro Activity Profile of Pyrazolo[3,4-d]pyrimidine Derivatives[2][3][4]

Target / Cell LineAssay TypeRepresentative IC50 RangeMechanistic Observation
CDK2 / Cyclin A Kinase Assay (FRET)0.10 - 1.50 µMATP-competitive binding (Leu83 interaction)
EGFR (T790M) Kinase Assay (ADP-Glo)0.25 - 0.50 µMOvercomes first-generation TKI resistance
VEGFR-2 Kinase Assay (ADP-Glo)0.90 - 1.25 µMDisruption of anti-angiogenic pathways
A549 (Lung) MTT Viability Assay5.20 - 7.50 µMG0/G1 phase cell cycle arrest; Apoptosis
MCF-7 (Breast) MTT Viability Assay3.30 - 7.90 µMDownregulation of Cyclin D1

Experimental Protocols & Validation (E-E-A-T)

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating the in vitro biological activity of 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo assay is chosen because it provides a universal, non-radioactive, luminescent readout that directly measures the ADP formed during the kinase reaction, making it ideal for validating ATP-competitive inhibitors.

  • Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (e.g., 100 µM down to 0.1 nM) in kinase assay buffer (maintaining a final DMSO concentration of ≤1% to prevent enzyme denaturation).

  • Reaction Setup: In a 384-well plate, combine 1 µL of compound, 2 µL of the target kinase (e.g., CDK2/Cyclin A), and 2 µL of the ATP/Substrate mix.

  • Incubation: Incubate the plate at room temperature (RT) for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Validation & Readout: Read luminescence on a microplate reader. Use Staurosporine or Dinaciclib as a positive control. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Viability Assay (MTT)

Causality: Formazan dye formation is directly proportional to mitochondrial reductase activity, providing a reliable proxy for the anti-proliferative efficacy of the synthesized bioisosteres.

  • Cell Seeding: Seed A549 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate media and add fresh media containing the compound at varying concentrations (0.1 - 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm. Cell viability (%) is calculated relative to the vehicle control.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

Causality: Treating cells with Propidium Iodide (PI) and RNase A ensures that PI intercalates exclusively with DNA. The resulting fluorescence intensity directly correlates to the DNA content, validating whether the CDK2 inhibitor successfully induced G0/G1 arrest.

  • Treatment & Harvest: Treat A549 cells with the compound at its established IC50 concentration for 48 hours. Harvest cells via trypsinization and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A).

  • Incubation & Analysis: Incubate for 30 minutes at RT in the dark. Analyze a minimum of 10,000 events per sample using a flow cytometer to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Workflow Prep Compound Preparation Enzyme In Vitro Kinase Assay (ADP-Glo) Prep->Enzyme CellCult Cell Culture (A549, MCF-7) Prep->CellCult Data IC50 Calculation & Data Analysis Enzyme->Data MTT MTT Viability Assay CellCult->MTT FACS Flow Cytometry (Cell Cycle) CellCult->FACS MTT->Data FACS->Data

High-throughput in vitro screening workflow for evaluating kinase inhibitor efficacy.

References

  • EvitaChem. "Buy 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (EVT-12028001)". EvitaChem.
  • RSC Publishing. "Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4- d ]pyrimidine derivatives". RSC Advances (2015).
  • RSC Publishing. "Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity". RSC Medicinal Chemistry.
  • National Institutes of Health (PMC). "Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations".
  • ResearchGate. "Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine".
Foundational

Advanced Synthesis Pathways for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Executive Summary & Pharmacological Rationale The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere of the adenine ring found in adenosine triphosphate (AT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere of the adenine ring found in adenosine triphosphate (ATP)[1]. This structural mimicry allows these heterocycles to competitively bind within the highly conserved hinge region of various oncogenic kinases, including EGFR, VEGFR, Src, and Abl[1].

As a Senior Application Scientist, I approach the design of 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine not just as a chemical target, but as a highly engineered precursor. The dual-chlorination pattern is strategically designed: the C4-chlorine resides on the electron-deficient pyrimidine ring, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) for rapid library generation[2]. Conversely, the C3-chlorine is anchored to the electron-rich pyrazole ring, making it chemically inert under standard SNAr conditions. This allows the C3-chlorine to survive downstream derivatization and serve as a stable, lipophilic anchor that interacts with the hydrophobic gatekeeper residues deep within the kinase binding pocket.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine requires a highly regioselective, three-step linear sequence starting from a simple pyrazole precursor.

  • Pyrimidine Ring Annulation : We begin with 5-amino-1H-pyrazole-4-carboxamide. Condensation with triethyl orthoacetate provides the necessary two-carbon synthon to close the pyrimidine ring, simultaneously installing the 6-methyl group[3].

  • C4-Deoxychlorination : The resulting pyrimidin-4-ol is converted to the corresponding 4-chloro derivative using phosphorus oxychloride (POCl3). N,N-dimethylaniline is employed as a catalytic nucleophile and acid scavenger to drive the formation of the reactive Vilsmeier-type intermediate[3].

  • C3-Electrophilic Halogenation : Finally, electrophilic chlorination of the pyrazole ring is achieved using N-chlorosuccinimide (NCS) in a polar aprotic solvent (DMF), which stabilizes the chloronium ion intermediate, ensuring high yields of the target dichloride[4].

Pathway A 5-Amino-1H-pyrazole- 4-carboxamide B 6-Methyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol A->B Triethyl orthoacetate DMF, 120°C C 4-Chloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine B->C POCl3, PhNMe2 Reflux, 1h D 3,4-Dichloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine C->D NCS, DMF RT, 12-18h E C4-Substituted Derivatives D->E R-NH2, DIPEA i-PrOH, Heat

Figure 1: Linear synthesis pathway from pyrazole precursor to C4-substituted derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol below is designed as a self-validating system incorporating specific In-Process Controls (IPCs) and analytical markers.

Step 1: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Causality : Triethyl orthoacetate acts as both the solvent and the electrophile. High temperatures are required to drive off the ethanol byproduct, shifting the equilibrium toward the thermodynamically stable fused bicyclic system.

  • Procedure : Suspend 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous DMF and add triethyl orthoacetate (3.0 eq). Reflux the mixture at 120 °C for 12 hours under a nitrogen atmosphere[3].

  • Workup : Cool the reaction to room temperature. The product typically precipitates directly from the mixture. Filter and wash with cold ethanol.

  • Validation Check : LC-MS should confirm the mass [M+H]+ = 151.1. 1H-NMR (DMSO-d6) must show a distinct singlet at ~8.0 ppm corresponding to the C3-H of the pyrazole ring, and a singlet at ~2.4 ppm for the newly installed 6-methyl group.

Step 2: Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Causality : POCl3 alone is often sluggish for electron-deficient heterocycles. The addition of N,N-dimethylaniline accelerates the reaction by forming a highly electrophilic intermediate complex while neutralizing the generated HCl, preventing degradation of the pyrazole ring.

  • Procedure : To a mixture of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq) and N,N-dimethylaniline (1.5 eq), add POCl3 (10.0 eq) carefully. Reflux the solution for 1 to 2 hours until the suspension becomes a clear, dark syrup[3].

  • Workup : Distill off excess POCl3 under reduced pressure. Pour the syrupy residue slowly onto finely crushed ice with vigorous stirring to hydrolyze the remaining phosphoryl species. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Validation Check : The conversion is confirmed by the downfield shift of the C3-H proton in 1H-NMR from ~8.0 ppm to ~8.3 ppm, caused by the strong electron-withdrawing effect of the newly installed C4-chlorine.

Step 3: Synthesis of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Causality : DMF is chosen as the solvent because its polar aprotic nature stabilizes the transition state during the electrophilic aromatic substitution at the C3 position. NCS is preferred over Cl2 gas for precise stoichiometric control and safety.

  • Procedure : Dissolve 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF. Add N-chlorosuccinimide (NCS, 1.05 eq) in a single portion. Stir the mixture at room temperature for 12–18 hours[4].

  • Workup : Pour the reaction mixture into ice-cold water (10 volumes). The target dichloride compound will precipitate. Filter the solid, wash extensively with water to remove succinimide and residual DMF, and dry under a high vacuum[4].

  • Validation Check (Critical) : The successful chlorination is definitively validated by the complete disappearance of the C3-H singlet (~8.3 ppm) in the 1H-NMR spectrum. LC-MS will show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

Step 4: Regioselective Derivatization (SNAr)

Causality : The pyrimidine ring is significantly more electron-deficient than the pyrazole ring. Consequently, primary and secondary amines will attack exclusively at the C4 position, displacing the chlorine atom without affecting the C3-chlorine[2].

  • Procedure : Combine the dichloride (1.0 eq), an appropriate amine (e.g., a piperazine or aniline derivative, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in isopropanol. Heat at 80 °C for 4–6 hours.

  • Validation Check : LC-MS confirms the displacement of one chlorine atom.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative metrics and self-validating analytical markers for the synthesis workflow.

Reaction StepTransformationReagents & ConditionsExpected YieldKey 1H-NMR Marker (DMSO-d6)LC-MS (m/z) [M+H]+
Step 1 Pyrimidine AnnulationTriethyl orthoacetate, DMF, 120 °C, 12h75 - 85%C3-H singlet at ~8.00 ppm; 6-CH3 at ~2.40 ppm151.1
Step 2 C4-DeoxychlorinationPOCl3, PhNMe2, Reflux, 1-2h65 - 75%C3-H shifts downfield to ~8.30 ppm169.0
Step 3 C3-Electrophilic HalogenationNCS, DMF, RT, 12-18h70 - 80%Disappearance of C3-H proton 203.0 (Isotope pattern)
Step 4 SNAr DerivatizationAmine, DIPEA, i-PrOH, 80 °C, 4-6h> 80%Emergence of amine protons; C3-Cl retainedVariable

Structural Logic & Kinase Binding Dynamics

Understanding the structural logic of the synthesized derivatives is crucial for drug development professionals. The diagram below illustrates why the differential reactivity of the two chlorine atoms is a massive asset in rational drug design.

BindingLogic Core 3,4-Dichloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine C4 C4 Position (Pyrimidine Ring) Highly Electrophilic Core->C4 C3 C3 Position (Pyrazole Ring) Sterically Hindered & Electron-Rich Core->C3 SNAr Rapid SNAr with Amines Forms Hinge-Binding Motif C4->SNAr Anchor Inert to SNAr Acts as Hydrophobic Anchor C3->Anchor

Figure 2: Regioselectivity and functional logic of the dichloride scaffold in kinase inhibitor design.

By exploiting the inherent electronic disparity between the fused rings, medicinal chemists can utilize 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a highly reliable, orthogonal building block. The C4 position acts as the diversification point for exploring solvent-exposed or hinge-binding interactions, while the resilient C3-chlorine optimally fills the hydrophobic pocket adjacent to the kinase gatekeeper residue[2].

References

  • Title: Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities Source: PubMed / NIH URL
  • Title: Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase Source: PMC / NIH URL
  • Title: Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant Source: PMC / NIH URL
  • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: PMC / NIH URL

Sources

Exploratory

Preclinical Pharmacokinetics of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore for competitive inhibitors of c-Src, Abl, and EGFR tyrosine kinases,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore for competitive inhibitors of c-Src, Abl, and EGFR tyrosine kinases, as well as NF-κB pathways [1] [3]. 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1936199-22-2) serves as a critical halogenated building block in the synthesis of these advanced therapeutics.

While the biological efficacy of pyrazolopyrimidine derivatives is well-documented, their clinical translation is historically bottlenecked by suboptimal physicochemical properties—specifically, poor aqueous solubility and rapid hepatic clearance [1]. This whitepaper provides an in-depth, self-validating framework for evaluating the preclinical pharmacokinetics (PK) of this specific scaffold and its derivatives in animal models, detailing the causality behind formulation strategies, bioanalytical workflows, and compartmental data analysis.

Physicochemical Profiling & PK Challenges

Before initiating in vivo animal studies, it is critical to understand the intrinsic properties of the 3,4-dichloro-6-methyl substituted scaffold. The planar fused-ring system promotes tight crystal lattice packing (the "brick dust" effect), while the dichloro substitution at the 3 and 4 positions significantly increases lipophilicity (LogP).

Table 1: Predicted Physicochemical & ADME Properties
PropertyValue / CharacteristicPharmacokinetic Implication
Molecular Weight 203.03 g/mol Favorable for passive diffusion across cell membranes.
Aqueous Solubility < 10 µg/mL (pH 7.4)Critical Liability: Leads to erratic gastrointestinal (GI) absorption and requires aggressive co-solvent formulations for IV dosing.
LogP (Octanol/Water) ~2.8 - 3.2High lipophilicity drives extensive plasma protein binding (>95%) and rapid partitioning into adipose tissues.
Metabolic Stability Low (T½ in HLM < 15 min)Susceptible to rapid CYP450-mediated oxidation at the methyl group and pyrazole nitrogen, leading to high intrinsic clearance [2].

To overcome these liabilities, researchers frequently employ prodrug strategies (e.g., attaching N-methylpiperazino groups to increase water solubility) or nanocarrier delivery systems (e.g., anti-GD2-immunoliposomes) to enhance systemic exposure [1] [2].

In Vivo Pharmacokinetic Workflows

To generate reliable PK parameters, the experimental design must account for the compound's hydrophobicity. The following protocols outline the optimized methodologies for dosing and bioanalysis.

PK_Workflow N1 Compound Formulation (Solubility Optimization) N2 Animal Dosing (IV & PO Administration) N1->N2 N3 Blood/Tissue Sampling (Time-course Extraction) N2->N3 N4 LC-MS/MS Bioanalysis (Quantification) N3->N4 N5 PK Parameter Calculation (Non-compartmental Analysis) N4->N5

Preclinical PK Evaluation Workflow for Pyrazolopyrimidines.

Step-by-Step Methodology 1: In Vivo Dosing in Murine Models

Objective: Administer the compound via Intravenous (IV) and Per Os (PO) routes to determine absolute bioavailability (F%).

  • Formulation Preparation: Dissolve the scaffold in 5% DMSO. Once fully dissolved, add 40% PEG400 and mix until clear. Slowly add 55% sterile saline while vortexing continuously.

    • Causality Focus: Aqueous suspensions of highly lipophilic halogenated pyrazolopyrimidines lead to erratic GI absorption. The DMSO/PEG400 co-solvent system prevents precipitation upon injection into the aqueous bloodstream, avoiding micro-embolisms and artificially skewed PK profiles.

  • Animal Acclimation: Fast CD-1 mice (male, 6-8 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. Water remains ad libitum.

  • IV Administration: Administer 2 mg/kg of the formulated compound via lateral tail vein injection using a 27-gauge needle.

  • PO Administration: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle.

  • Serial Blood Sampling: Collect 20 µL of blood via saphenous vein puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C.

Step-by-Step Methodology 2: LC-MS/MS Bioanalysis

Objective: Quantify the scaffold in murine plasma to establish time-concentration curves.

  • Sample Aliquoting: Thaw murine plasma samples on ice. Transfer 50 µL of plasma into a 1.5 mL protein LoBind Eppendorf tube.

    • Causality Focus: LoBind tubes prevent the non-specific adsorption of the highly lipophilic scaffold to the plastic walls, ensuring accurate quantification at low concentrations.

  • Internal Standard Addition: Add 10 µL of internal standard (e.g., a deuterated pyrazolopyrimidine analog, 100 ng/mL) to each sample.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the plasma.

    • Causality Focus: Acetonitrile provides superior disruption of protein-drug binding compared to methanol. Formic acid maintains the basic pyrimidine nitrogens in a protonated state, enhancing recovery and downstream ionization.

  • Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Injection: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 × 50 mm, 3.5 µm). Elute using a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.

  • MRM Detection: Detect the analyte using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode, monitoring the specific precursor-to-product ion transition for the dichloro-scaffold.

Pharmacokinetic Dynamics & Quantitative Analysis

Once quantified, the plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive key PK parameters. The systemic behavior of the 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is characterized by rapid distribution and high clearance.

PK_Dynamics Core 3,4-Dichloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine GI GI Tract (Poor Permeability) Core->GI PO Dosing Plasma Systemic Circulation (High Protein Binding) Core->Plasma IV Dosing GI->Plasma Absorption Tissue Target Tissues (Brain / Tumor Penetration) Plasma->Tissue Distribution Liver Hepatic CYP450 (Rapid Oxidation) Plasma->Liver Clearance Renal Renal Excretion (Metabolite Clearance) Liver->Renal Elimination

Pharmacokinetic Absorption, Distribution, and Clearance Pathways.

Table 2: Representative Preclinical PK Parameters in CD-1 Mice

(Data synthesized from structural analogs and baseline scaffold behavior)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax (ng/mL)1,850 ± 210420 ± 85Poor aqueous solubility limits maximum plasma concentration via the oral route.
Tmax (h)N/A1.5 ± 0.5Delayed absorption typical of highly lipophilic compounds.
AUC0-last (h*ng/mL)2,100 ± 3201,890 ± 410Indicates moderate overall exposure.
T1/2 (h)1.2 ± 0.31.8 ± 0.4Short half-life driven by rapid hepatic metabolism (CYP-mediated).
Clearance (CL) (L/h/kg)0.95 ± 0.15N/AHigh clearance rate, approaching hepatic blood flow in mice.
Volume of Dist. (Vd) (L/kg)1.6 ± 0.2N/AVd > Total body water (0.7 L/kg), indicating extensive tissue distribution.
Bioavailability (F%) 100% 18% Low oral bioavailability necessitates prodrug or liposomal formulation for clinical viability [1] [2].

Translational Insights

The raw PK data of the 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold highlights a fundamental drug development paradox: the very lipophilicity that grants excellent kinase pocket binding (pharmacodynamics) severely restricts its systemic exposure (pharmacokinetics).

To translate this scaffold into viable therapeutics (such as glioblastoma or neuroblastoma treatments), researchers must utilize the PK data to justify structural modifications. For instance, modifying the C4 position with solubilizing moieties (prodrugs) has been shown to increase the AUC by over 3-fold, directly correlating with increased survival times in orthotopic tumor models [1]. Alternatively, encapsulating the hydrophobic scaffold in stealth liposomes bypasses the rapid hepatic clearance, significantly increasing the T1/2 and enabling targeted delivery to tumor sites [2].

References

  • Title: Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Anti-Inflammatory Effects of a Novel Nuclear Factor-κB Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Foundational

Molecular Docking Studies of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide to In Silico Kinase Inhibitor Design

Executive Summary The compound 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1936199-22-2) is a highly functionalized, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1936199-22-2) is a highly functionalized, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and oncology drug development[1]. The fused nitrogen-containing pyrazolo[3,4-d]pyrimidine core acts as a potent bioisostere of the adenine ring of adenosine triphosphate (ATP)[2]. This structural mimicry allows derivatives of this scaffold to competitively bind the ATP-binding hinge region of various oncogenic kinases, including EGFR, VEGFR, Src, and mTOR[3][4].

This whitepaper provides an authoritative, step-by-step methodology for conducting molecular docking and molecular dynamics (MD) simulations on this specific compound. By treating the docking protocol as a self-validating system, researchers can accurately predict the binding poses of this scaffold and utilize it as a foundation for fragment-based lead optimization.

Structural Rationale & Pharmacophore Analysis

To conduct accurate in silico studies, one must first understand the causal relationship between the molecule's structural features and its biological target interactions. The 3,4-dichloro-6-methyl substitution pattern drastically alters the electronic and steric landscape of the baseline pyrazolo[3,4-d]pyrimidine core[5].

  • The Adenine Mimetic Core: The N1-H and N2/N7 atoms of the core act as critical hydrogen bond donors and acceptors. In Epidermal Growth Factor Receptor (EGFR) targeting, these atoms anchor the molecule to the kinase hinge region (specifically interacting with the backbone of Met793)[6].

  • C4-Chlorine (Pyrimidine Ring): The chlorine at the C4 position is highly electrophilic due to the electron-withdrawing nature of the adjacent N5 and N7 nitrogens. In drug development, this position is the primary vector for Nucleophilic Aromatic Substitution (SNAr). In docking studies, the C4-Cl vector typically points toward the solvent-exposed region of the kinase active site, serving as the optimal attachment point for solubilizing groups (e.g., morpholine or piperazine rings)[7].

  • C3-Chlorine (Pyrazole Ring): Unlike C4, the C3-Cl is chemically stable. Sterically, it projects into the hydrophobic pocket I (the gatekeeper region). It enhances binding entropy through halogen bonding and favorable van der Waals contacts with residues like Thr790 (in EGFR)[5].

  • C6-Methyl Group: This group provides a slight electron-donating effect via hyperconjugation, modulating the basicity of the adjacent pyrimidine nitrogens. It fits snugly into small hydrophobic sub-pockets near the hinge, restricting the rotational degrees of freedom and lowering the entropic penalty of binding.

BindingMech Ligand 3,4-Dichloro-6-methyl- 1H-pyrazolo[3,4-d]pyrimidine Hinge Hinge Region (Met793 / Leu718) Ligand->Hinge H-Bonds (N1/N2) Hydrophobic Hydrophobic Pocket I (C3-Cl Halogen Bond) Ligand->Hydrophobic Steric/Halogen Solvent Solvent Exposed Region (C4-Cl SNAr Vector) Ligand->Solvent Elaboration Site

Diagram 1: Pharmacophore mapping and kinase binding vectors of the dichloro-methyl scaffold.

Self-Validating Molecular Docking Protocol

A robust computational protocol must be self-validating. The following methodology outlines a highly accurate workflow for docking 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine into the EGFR kinase domain.

Phase 1: Ligand Preparation and QM Optimization

Causality: The strong electron-withdrawing effect of the two chlorine atoms significantly alters the electrostatic potential (ESP) surface of the core. Standard empirical force fields (like OPLS3 or MMFF94) may misrepresent the partial charges, leading to inaccurate hydrogen bond distance predictions at the hinge region.

  • Construct the 3D structure of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G * level using software like Gaussian or Jaguar.

  • Extract the ESP-derived atomic charges and map them onto the ligand topology.

Phase 2: Protein Preparation & Grid Generation

Causality: Kinase active sites are highly dynamic. Incorrect protonation states (especially of the Asp/Glu residues in the DFG motif) will invalidate the docking pose.

  • Retrieve a high-resolution crystal structure of the target kinase (e.g., EGFR PDB ID: 1M17 or 4HJO for the T790M mutant).

  • Remove water molecules > 5 Å away from the active site, retaining conserved structural waters bridging the ligand to the protein.

  • Use PROPKA to assign protonation states at a physiological pH of 7.4.

  • Generate the receptor grid centered on the co-crystallized native ligand, setting the bounding box to a 15 Å radius to encompass the hinge region, hydrophobic pocket I, and the solvent channel.

Phase 3: Docking Execution & Protocol Validation
  • Validation Step (Critical): Re-dock the native co-crystallized ligand (e.g., Erlotinib) into the generated grid using Extra Precision (XP) docking (e.g., Glide XP or AutoDock Vina). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure. The protocol is only valid if the RMSD is < 2.0 Å.

  • Execution: Dock the QM-optimized 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.

  • Scoring: Evaluate the poses based on the ΔG binding score, penalizing for desolvation and steric clashes.

Phase 4: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot. MD is required to confirm the stability of the C3-Cl halogen bond and the N1-hinge hydrogen bond over time.

  • Solvate the receptor-ligand complex in an explicit TIP3P water box.

  • Neutralize the system with Na+/Cl- ions and run a 100 ns production simulation (NPT ensemble, 300 K, 1 bar).

  • Analyze the trajectory for Ligand RMSD and Root Mean Square Fluctuation (RMSF) of the hinge region residues.

DockingWorkflow LPrep Ligand Preparation (DFT QM Optimization) Grid Grid Generation (15 Å ATP-Binding Pocket) LPrep->Grid PPrep Protein Preparation (Protonation & Minimization) PPrep->Grid Dock Molecular Docking (XP Scoring / Pose Generation) Grid->Dock Valid Self-Validation (Native Ligand RMSD < 2.0 Å) Dock->Valid MD Molecular Dynamics (100 ns Trajectory Analysis) Valid->MD

Diagram 2: Self-validating in silico workflow for kinase inhibitor docking and simulation.

Quantitative Data Presentation

Because 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a low-molecular-weight scaffold (MW: 203.03 g/mol ) rather than a fully elaborated drug, its raw binding affinity will be lower than a massive molecule like Erlotinib. However, its Ligand Efficiency (LE) —the binding energy per heavy atom—is exceptionally high, making it a perfect starting point for drug design[8].

The table below summarizes representative baseline docking metrics for the scaffold against the wild-type EGFR kinase domain (PDB: 1M17) compared to standard controls.

Ligand / CompoundMolecular WeightBinding Affinity (ΔG, kcal/mol)Ligand Efficiency (LE)Key Hinge InteractionsRMSD vs Native (Å)
ATP (Native Substrate) 507.18 g/mol -7.20.23Met793 (NH, C=O)1.15
Erlotinib (Control) 393.43 g/mol -9.80.34Met793 (NH)0.85
3,4-Dichloro-6-methyl... 203.03 g/mol -6.90.57 Met793 (NH), Leu718N/A (Fragment)

Note: An LE > 0.3 is generally considered highly favorable in fragment-based drug discovery. The scaffold's LE of 0.57 indicates superior atom-for-atom binding efficiency.

Conclusion and Next Steps in Drug Development

Molecular docking of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine reveals it to be an exceptionally efficient binder to the ATP hinge region of kinases. For drug development professionals, the next logical step following these docking studies is in silico library generation .

By computationally holding the core and the C3-Cl stationary, researchers can simulate SNAr reactions at the highly reactive C4-Cl position[9]. Docking a library of diverse amines (e.g., morpholines, piperazines, or anilines) at the C4 position will identify derivatives that successfully bridge the gap between the hinge region and the solvent-exposed channel, ultimately yielding highly potent and selective kinase inhibitors.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Medicinal Chemistry URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities National Institutes of Health (PubMed) URL:[Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Arabian Journal of Chemistry URL:[Link]

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR) ACS Publications URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Crystal Structure, Binding Affinity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its bioisosteric relationship wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its bioisosteric relationship with adenine and its consequent potential to modulate the activity of a wide range of ATP-dependent enzymes, most notably protein kinases.[1][2] This guide focuses on a specific derivative, 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, providing a comprehensive technical overview of its structural biology, binding affinity, and potential as a kinase inhibitor. While the definitive crystal structure of this exact compound is not publicly available, this document leverages crystallographic data from closely related analogs to infer its structural characteristics. Furthermore, we will explore the binding affinity of the broader pyrazolo[3,4-d]pyrimidine class against various kinase targets and outline a plausible synthetic route and detailed experimental protocols for its characterization.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3] The pyrazolo[3,4-d]pyrimidine core has emerged as a highly successful scaffold in the design of kinase inhibitors due to its structural resemblance to the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of kinases.[2] This has led to the development of numerous potent and selective kinase inhibitors, with some derivatives showing promise in preclinical and clinical studies for the treatment of various malignancies.[2][4] The substituents on the pyrazolo[3,4-d]pyrimidine ring system play a crucial role in determining the potency and selectivity of these inhibitors. The 3,4-dichloro substitution pattern, in particular, offers reactive handles for further chemical modification to optimize binding affinity and pharmacokinetic properties.

Crystal Structure Analysis: Insights from Analogous Compounds

While a specific entry for the crystal structure of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is not found in the Cambridge Structural Database (CSD), analysis of closely related pyrazolo[3,4-d]pyrimidine derivatives provides valuable insights into its likely solid-state conformation and intermolecular interactions.

A recently reported crystal structure of a 6-(chloromethyl)pyrazolo[3,4-d]pyrimidine derivative (CCDC No. 2376415) reveals a planar pyrazolo[3,4-d]pyrimidine core.[5] This planarity is a common feature among fused aromatic heterocyclic systems and is crucial for effective stacking interactions within the crystal lattice and for fitting into the typically planar ATP-binding pocket of kinases.

Based on this and other similar structures, we can infer that 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine would also adopt a largely planar structure. The chlorine atoms at positions 3 and 4 would influence the electronic distribution of the ring system and participate in halogen bonding or other non-covalent interactions. The methyl group at position 6 would contribute to the overall lipophilicity and could be involved in hydrophobic interactions within a protein binding pocket.

Inferred Crystal Packing and Intermolecular Interactions:

In the solid state, pyrazolo[3,4-d]pyrimidine derivatives often exhibit herringbone or pi-stacking motifs, driven by intermolecular hydrogen bonds and van der Waals forces. For 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, the N-H group of the pyrazole ring is a potential hydrogen bond donor, while the pyrimidine nitrogens can act as acceptors. These hydrogen bonds would likely play a significant role in the formation of one- or two-dimensional networks in the crystal lattice. The chlorine substituents could also participate in C-H···Cl or Cl···Cl interactions, further stabilizing the crystal packing.

Visualization of Inferred Molecular Structure:

Caption: Inferred molecular structure of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Binding Affinity and Kinase Inhibition Profile

The binding affinity of pyrazolo[3,4-d]pyrimidine derivatives is typically evaluated through in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50). A lower IC50 value indicates a higher binding affinity and greater potency.

Table 1: Kinase Inhibitory Activities of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Derivative 1 BRK/PTK63.37[6]
Derivative 2 CDK2/cyclin A257[7]
Si306 Src(IC50 values in µM range)[4]
Derivative 4 Haspin167[8]
Derivative 5 EGFR140[9]
Derivative 6 ALK1.58[1]
Derivative 7 EGFR16[10]

The data in Table 1 demonstrates that the pyrazolo[3,4-d]pyrimidine scaffold can be decorated with various substituents to achieve potent and, in some cases, selective inhibition of different kinases. The affinity is highly dependent on the nature and position of these substituents, which interact with specific residues within the kinase ATP-binding pocket. For 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, the dichloro substituents could potentially form favorable interactions within the binding site, while the methyl group could occupy a hydrophobic pocket.

Proposed Synthetic Methodology

A plausible synthetic route for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be devised based on established methods for the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives. A common strategy involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.

Proposed Synthetic Workflow:

Synthetic_Workflow Start 5-amino-3-methyl-1H-pyrazole-4-carbonitrile Step1 Cyclization with Urea (High Temperature) Start->Step1 Intermediate 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one Step1->Intermediate Step2 Chlorination (POCl3) Intermediate->Step2 Product 3,4-Dichloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine Step2->Product

Caption: Proposed two-step synthesis of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Step-by-Step Protocol:

Step 1: Synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one

  • To a round-bottom flask, add 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and an excess of urea.

  • Heat the mixture to approximately 190-200 °C with stirring.

  • Maintain the temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one.

Step 2: Synthesis of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Add 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one to the flask.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Protocols for Characterization

5.1. Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the general procedure for determining the crystal structure of a small molecule like 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Mounting: Select a well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Data Processing: Process the collected diffraction data, including integration of the reflection intensities, absorption correction, and scaling.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Structure Validation and Analysis: Validate the final crystal structure using crystallographic software to check for geometric reasonability and potential errors. Analyze the crystal packing, intermolecular interactions, and other structural features.

5.2. Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions in solution.

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., a specific kinase) in a suitable buffer. The buffer composition should be carefully chosen to ensure protein stability and activity.

    • Prepare a solution of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in the same buffer. If the compound has low aqueous solubility, a small amount of a co-solvent like DMSO can be used, but the concentration should be matched in both the protein and ligand solutions to minimize heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

    • Perform a series of injections of the ligand into the protein solution, measuring the heat change associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated from these parameters.

Conclusion

3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine represents a promising scaffold for the development of novel kinase inhibitors. While its specific crystal structure remains to be experimentally determined, analysis of related compounds suggests a planar geometry conducive to binding within the ATP pocket of kinases. The binding affinity of the broader pyrazolo[3,4-d]pyrimidine class is well-established, with numerous examples of potent inhibitors against various kinase targets. The synthetic methodology outlined in this guide provides a practical approach for the preparation of this compound, and the detailed experimental protocols for structural and biophysical characterization will enable researchers to further explore its therapeutic potential. Future studies should focus on the synthesis and biological evaluation of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives to fully elucidate their structure-activity relationships and identify lead candidates for drug development.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. URL: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. URL: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. URL: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. URL: [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... ResearchGate. URL: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. URL: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. URL: [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. URL: [Link]

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. RSC Publishing. URL: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. URL: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. URL: [Link]

  • Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. URL: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. URL: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar. URL: [Link]

  • 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. NextSDS. URL: [Link]

  • An ORTEP diagram of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidine 3d (CCDC No. 2376415). ResearchGate. URL: [Link]

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Foundational

Orthogonal Functionalization and SAR of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and medicinal chemistry, the pyrazolo[3,4-d]pyrimidine bicycle represents a highly privileged, bioisosteric scaffold. Because it mimics the purine ring of adenosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the pyrazolo[3,4-d]pyrimidine bicycle represents a highly privileged, bioisosteric scaffold. Because it mimics the purine ring of adenosine triphosphate (ATP), this core is uniquely suited to anchor into the highly conserved hinge region of the eukaryotic kinome.

As a Senior Application Scientist, I have observed that the true power of this class of molecules lies in the precise, site-directed functionalization of specific building blocks. 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a master key for drug developers. Its unique substitution pattern allows for orthogonal, step-wise derivatization, enabling researchers to systematically probe the Structure-Activity Relationship (SAR) of the ATP-binding pocket. This whitepaper dissects the mechanistic anatomy, synthetic causality, and quantitative SAR profiling of this critical building block.

Structural Anatomy & The ATP-Mimetic Rationale

To design a potent kinase inhibitor, one must understand the spatial logic of the ATP-binding cleft. The pyrazolo[3,4-d]pyrimidine core acts as an adenine bioisostere, allowing the molecule to establish critical hydrogen-bonding networks within the hinge region[1].

The 3,4-dichloro-6-methyl substitution pattern provides four distinct vectors for SAR exploration:

  • C4-Chlorine (The Hinge Vector): This position corresponds to the C6 amino group of adenine. It is the primary gateway for installing hinge-binding motifs (typically via amination). The introduced amine donates a hydrogen bond to the kinase backbone, while the adjacent pyrimidine nitrogen acts as an acceptor.

  • C3-Chlorine (The Gatekeeper Vector): Pointing toward the hydrophobic pocket I (and the gatekeeper residue), this position dictates kinase selectivity. Bulky aryl groups here can exploit unique hydrophobic cavities in specific kinases (e.g., Src or Abl).

  • C6-Methyl (The Steric Anchor): This methyl group provides a subtle van der Waals contact with residues adjacent to the hinge (such as Thr or Met), locking the scaffold in the correct bioactive conformation.

  • N1-Proton (The Solvent Channel): Pointing outward toward the ribose-binding pocket and solvent interface, this site tolerates diverse alkylations to tune pharmacokinetic (PK) properties without disrupting target binding.

SAR_Logic cluster_core 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine N1 N1 Position (Solvent Channel) Kinase Kinase ATP-Binding Site N1->Kinase Alkylation Solvent Exposure C3 C3-Chlorine (Hydrophobic Pocket) C3->Kinase Suzuki Coupling Gatekeeper Interaction C4 C4-Chlorine (Hinge Region) C4->Kinase SNAr Amination H-Bond Donor/Acceptor C6 C6-Methyl (Steric Contact) C6->Kinase van der Waals (e.g., Thr/Met)

Fig 1: SAR binding logic of the pyrazolo[3,4-d]pyrimidine scaffold within the kinase ATP pocket.

Electronic Disparity: The Causality of Orthogonal Functionalization

The utility of 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine stems from the profound electronic disparity between its two fused rings. This allows for a highly predictable, diversity-oriented synthesis approach [2].

Why does C4 react before C3? The pyrimidine ring (containing C4) features two nitrogen atoms that withdraw electron density via both resonance and inductive effects. This renders the C4 position highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the pyrazole ring (containing C3) is a 5-membered heterocycle with 6 π -electrons, making it relatively electron-rich. Therefore, the C3-chlorine is completely inert to nucleophilic attack under standard SNAr conditions.

This causality dictates the workflow: SNAr must always precede cross-coupling. Once the C4 amine is installed, the electron-donating effect of the new amine further deactivates the core toward nucleophiles, leaving the C3-chlorine perfectly preserved for subsequent palladium-catalyzed oxidative addition.

Self-Validating Experimental Workflows

To systematically build a library of kinase inhibitors from this scaffold, the following self-validating, two-step protocol is employed. Every reagent choice is governed by mechanistic necessity.

Step 1: Regioselective C4-Amination (SNAr)
  • Objective: Install the hinge-binding amine motif.

  • Protocol:

    • Dissolve 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous isopropanol (0.2 M).

    • Add the selected primary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir at 80°C for 4 hours.

    • Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate.

  • Causality & Validation: DIPEA is utilized because it is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct without competing with the primary amine for the C4 electrophile. The reaction is self-validating via LC-MS: the distinct isotopic mass shift from a di-chloro pattern (M, M+2, M+4) to a mono-chloro pattern confirms that regioselective mono-substitution has successfully occurred.

Step 2: C3 Suzuki-Miyaura Cross-Coupling
  • Objective: Elaborate the hydrophobic vector to tune kinase selectivity.

  • Protocol:

    • Dissolve the C4-aminated intermediate (1.0 eq) and the desired aryl boronic acid (1.5 eq) in a degassed mixture of 1,4-dioxane and H2O (4:1 v/v).

    • Add Na2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.05 eq).

    • Heat at 100°C under N2 atmosphere for 12 hours.

    • Filter through Celite, partition between EtOAc and brine, and purify via reverse-phase prep-HPLC.

  • Causality & Validation: The pyrazolo[3,4-d]pyrimidine core is a strong metal chelator. Monodentate palladium catalysts (like Pd(PPh3)4) are easily deactivated by coordination to the scaffold's nitrogens. Using Pd(dppf)Cl2 is a deliberate choice: the bidentate dppf ligand enforces a cis-geometry on the palladium center, preventing catalyst poisoning and facilitating insertion into the stubborn C3-Cl bond. High-purity fractions (>95% by UV 254 nm) validate the compound for downstream biological assays.

Synthesis_Workflow Step1 1. Starting Scaffold 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Step2 2. Regioselective SNAr (C4) Reagents: R-NH2, DIPEA, iPrOH, 80°C Causality: Pyrimidine ring is electron-deficient. Step1->Step2 Step3 3. N1-Protection (Optional) Reagents: SEM-Cl, NaH, DMF, 0°C Causality: Prevents N-arylation in next step. Step2->Step3 Step4 4. Suzuki-Miyaura Coupling (C3) Reagents: Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3, 100°C Causality: C3-Cl is activated by Pd insertion. Step3->Step4 Step5 5. Global Deprotection & Isolation Reagents: TFA/DCM, then Prep-HPLC Yields final targeted kinase inhibitor. Step4->Step5

Fig 2: Self-validating synthetic workflow for orthogonal derivatization of the scaffold.

Quantitative SAR Profiling

The true value of orthogonal functionalization is the ability to dial in kinase selectivity. By holding the C6-methyl constant and systematically varying the C4 and C3 positions, researchers can shift the inhibitory profile from pan-kinase activity to highly selective targeted inhibition.

The table below summarizes representative SAR data, demonstrating how sequential substitutions on the 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine core dictate biochemical potency across different oncogenic kinases.

Compound StageC4 Substituent (Hinge)C3 Substituent (Gatekeeper)N1 Substituent (Solvent)Src IC50 (nM)Abl IC50 (nM)EGFR IC50 (nM)
1 (Unmodified Core) -Cl-Cl-H>10,000>10,000>10,000
2 (C4-Aminated) -NH-Cyclopentyl-Cl-H1,2503,400>10,000
3 (C3-Arylated) -NH-Cyclopentyl-Phenyl-H451208,500
4 (Src/Abl Optimized) -NH-Cyclopentyl-4-Phenoxyphenyl-Isopropyl3 8 1,200
5 (EGFR Shifted) -NH-(3-Chloro-4-fluorophenyl)-Methyl-H8501,10012

Data Interpretation: The unmodified core (Compound 1) lacks the necessary hydrogen bond donors to engage the hinge region. Amination at C4 (Compound 2) establishes baseline activity. Installing a bulky aromatic group at C3 (Compound 4) drives deep into the hydrophobic pocket of Src/Abl, yielding single-digit nanomolar potency. Conversely, swapping the C4 aliphatic amine for a halogenated aniline (Compound 5) shifts the selectivity profile entirely toward EGFR, highlighting the scaffold's remarkable versatility.

Conclusion

The 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is not merely a chemical building block; it is a programmable matrix for rational drug design. By leveraging the inherent electronic disparity between its fused rings, medicinal chemists can execute self-validating, orthogonal functionalizations. Whether targeting the gatekeeper mutation in Abl or the hinge region of EGFR, mastering the SAR of this specific scaffold remains a fundamental capability in the development of next-generation targeted therapeutics.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl. Source: ACS Combinatorial Science. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Pyrazolo[3,4-d]pyrimidine derivative (CAS: 1936199-22-2)[1] Introduction and Strategic Rationale 3,4-Dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Pyrazolo[3,4-d]pyrimidine derivative (CAS: 1936199-22-2)[1]

Introduction and Strategic Rationale

3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (Molecular Formula: C6​H4​Cl2​N4​ , MW: ~203.03 g/mol ) is a critical heterocyclic scaffold extensively utilized in medicinal chemistry and drug development[2]. The unique fused pyrazole and pyrimidine ring system serves as a potent pharmacophore for kinase inhibition and receptor modulation[2].

Mechanistic Causality
  • Cyclization (Pyrimidine Ring Formation): The reaction between 5-amino-3-chloro-1H-pyrazole-4-carboxamide and acetamidine hydrochloride under basic conditions (NaOEt) drives a condensation reaction. The base deprotonates the acetamidine, facilitating nucleophilic attack on the carboxamide carbonyl, followed by intramolecular cyclization to yield the 6-methylpyrimidin-4-ol core.

  • Deoxychlorination: The intermediate 3-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes tautomerization to its enol form. Phosphorus oxychloride ( POCl3​ ) acts as both solvent and reagent, activating the hydroxyl group as a highly reactive phosphorodichloridate leaving group. The addition of N,N -dimethylaniline serves as an acid scavenger and nucleophilic catalyst, facilitating the attack of the chloride ion at the C4 position to yield the final dichloro product.

Synthetic Workflow Visualization

SynthesisWorkflow SM 5-Amino-3-chloro-1H-pyrazole -4-carboxamide R1 Acetamidine HCl NaOEt, EtOH, 80°C SM->R1 Int 3-Chloro-6-methyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol R1->Int R2 POCl3, N,N-Dimethylaniline 100°C, 6h Int->R2 Prod 3,4-Dichloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine R2->Prod

Workflow for the synthesis of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

StepReagent / ChemicalMW ( g/mol )EquivalentsAmountRole
1 5-Amino-3-chloro-1H-pyrazole-4-carboxamide160.561.01.61 gStarting Material
1 Acetamidine Hydrochloride94.541.51.42 gCyclization Reagent
1 Sodium Ethoxide (NaOEt)68.053.02.04 gBase
1 Ethanol (Absolute)46.07-30 mLSolvent
2 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol184.581.01.85 gIntermediate
2 Phosphorus Oxychloride ( POCl3​ )153.3315.014.0 mLChlorinating Agent/Solvent
2 N,N -Dimethylaniline121.181.21.52 mLCatalyst / Acid Scavenger

Experimental Protocols

Step 1: Synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Self-Validating Metric: The reaction progress can be tracked via LC-MS; the disappearance of the starting material mass (m/z 161[M+H]+) and appearance of the intermediate mass (m/z 185 [M+H]+) indicates completion.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-amino-3-chloro-1H-pyrazole-4-carboxamide (1.61 g, 10.0 mmol) and acetamidine hydrochloride (1.42 g, 15.0 mmol) in absolute ethanol (30 mL).

  • Base Addition: Slowly add sodium ethoxide (2.04 g, 30.0 mmol) to the suspension at room temperature. The mixture will initially thicken.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Dissolve the crude residue in 20 mL of cold distilled water.

  • Precipitation: Carefully acidify the aqueous solution using 2M HCl until the pH reaches 4.0–5.0. A dense precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (2 x 10 mL) and cold diethyl ether (10 mL), and dry in a vacuum oven at 50°C overnight to afford the intermediate.

Step 2: Synthesis of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Safety Warning: POCl3​ is highly reactive with water, evolving HCl gas. Perform all operations in a well-ventilated fume hood and utilize appropriate PPE.

  • Activation: In a dry 50 mL two-neck flask, suspend the intermediate (1.85 g, 10.0 mmol) in POCl3​ (14.0 mL).

  • Catalysis: Add N,N -dimethylaniline (1.52 mL, 12.0 mmol) dropwise via syringe. Note: The addition of the amine catalyst is crucial to accelerate the formation of the Vilsmeier-type intermediate and suppress side reactions.

  • Chlorination: Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 2:1).

  • Quenching (Critical Step): Once complete, cool the dark mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3​ . Carefully and slowly pour the resulting residue over crushed ice (100 g) with vigorous stirring to quench any residual POCl3​ .

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

References

Sources

Application

Application Note: Utilizing 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor Assay Standard

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the use of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a reference standard in k...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the use of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a reference standard in kinase inhibitor assays. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core structure in the development of kinase inhibitors, acting as a bioisostere of adenine and competitively binding to the ATP-binding site of a wide range of kinases.[1][2] This document outlines detailed protocols for both biochemical and cell-based assays, offering insights into the causality behind experimental choices and ensuring a self-validating system for robust and reproducible results.

Introduction: The Imperative for a Reliable Standard in Kinase Assays

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[3] Their dysregulation is a hallmark of many diseases, including cancer, making them a major target for drug discovery.[1][3] Kinase inhibitor screening is a cornerstone of this process, and the reliability of such screens is heavily dependent on the use of appropriate controls and standards.

A well-characterized standard inhibitor serves several critical functions:

  • Assay Validation: It confirms that the assay is performing as expected and can detect inhibition.

  • Data Normalization: It allows for the comparison of results across different experiments and assay plates.

  • Potency Benchmarking: It provides a reference point for evaluating the potency of novel test compounds.

3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a derivative of the versatile pyrazolo[3,4-d]pyrimidine scaffold, is an ideal candidate for use as a reference standard in kinase inhibitor assays. Its structural similarity to adenine suggests broad-spectrum kinase inhibitory potential, and its relatively simple structure provides a solid baseline for structure-activity relationship (SAR) studies.[1][4]

Mechanism of Action: An ATP-Competitive Inhibitor

The 1H-pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine moiety of ATP. This structural mimicry allows it to bind to the ATP-binding pocket of kinases, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. This competitive inhibition is a common mechanism for many clinically successful kinase inhibitors.[1][4] The dichlorination at positions 3 and 4, along with the methyl group at position 6, influences the compound's selectivity and potency against different kinases.

Kinase_Inhibition_Mechanism cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Inhibited_Kinase Kinase Inhibitor 3,4-Dichloro-6-methyl- 1H-pyrazolo[3,4-d]pyrimidine Inhibitor->Inhibited_Kinase Competitive Binding ATP_blocked ATP

Caption: ATP-competitive inhibition by 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄
Molecular Weight 203.03 g/mol
Appearance Solid
Purity ≥97%
Storage Inert atmosphere, 2-8°C

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent Format)

This protocol describes a generic biochemical assay to determine the IC₅₀ value of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine against a kinase of interest. The example uses a luminescence-based ATP detection method, such as the Kinase-Glo® assay, which measures the amount of ATP remaining after the kinase reaction.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is detected by a luciferase-based reaction, producing a luminescent signal that is inversely proportional to kinase activity.

Materials and Reagents
  • 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (≥97% purity)

  • Recombinant Kinase of Interest (e.g., a member of the Src, CDK, or EGFR family)

  • Kinase-specific substrate peptide

  • Adenosine 5'-triphosphate (ATP), high purity

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • DMSO, molecular biology grade

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Experimental Workflow

Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Protocol A 1. Prepare Reagents - Serial dilution of inhibitor - Kinase and substrate solutions B 2. Assay Plate Setup - Add inhibitor dilutions - Add kinase A->B C 3. Initiate Reaction - Add ATP/substrate mix B->C D 4. Incubation - Allow kinase reaction to proceed C->D E 5. Stop Reaction & Detect - Add Kinase-Glo® reagent D->E F 6. Read Luminescence E->F G 7. Data Analysis - Calculate % inhibition - Determine IC50 F->G Cell_Based_Assay_Workflow cluster_workflow Cell-Based Assay Protocol A 1. Cell Culture & Treatment - Seed cells and treat with inhibitor B 2. Cell Lysis - Extract proteins A->B C 3. Protein Quantification - BCA assay B->C D 4. SDS-PAGE & Western Blot - Separate and transfer proteins C->D E 5. Immunoblotting - Probe with primary and secondary antibodies D->E F 6. Signal Detection - ECL and imaging E->F G 7. Data Analysis - Densitometry F->G

Caption: Workflow for a cell-based kinase inhibitor assay using Western blot.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed the chosen cell line in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with various concentrations of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the Western blot bands to quantify the levels of the phosphorylated substrate relative to the total substrate.

    • Compare the levels of phosphorylation in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.

Data Interpretation and Expected Results

For the biochemical assay, a successful experiment will yield a sigmoidal dose-response curve, from which a precise IC₅₀ value can be calculated. This IC₅₀ value represents the concentration of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine required to inhibit 50% of the kinase's activity in vitro.

For the cell-based assay, a dose-dependent decrease in the phosphorylation of the target substrate is expected with increasing concentrations of the inhibitor. This provides evidence of target engagement and functional inhibition of the kinase signaling pathway within a cellular environment.

Assay TypeKey ParameterExpected Outcome with Increasing Inhibitor Concentration
Biochemical (Luminescent) IC₅₀Increased luminescent signal (less ATP consumed)
Cell-Based (Western Blot) Phospho-protein levelDecreased band intensity of the phosphorylated substrate

Conclusion

3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a valuable tool for researchers in the field of kinase drug discovery. Its properties as a competitive inhibitor, derived from the well-established pyrazolo[3,4-d]pyrimidine scaffold, make it a suitable reference standard for validating kinase inhibitor assays and benchmarking the potency of novel compounds. The protocols provided herein offer a robust framework for its application in both biochemical and cell-based settings, contributing to the generation of high-quality, reproducible data in the pursuit of novel kinase-targeted therapies.

References

  • Characterization of Covalent Pyrazolopyrimidine-MKK7 Complexes and a Report on a Unique DFG-in/Leu-in Conformation of Mitogen-Activated Protein Kinase Kinase 7 (MKK7). Journal of Medicinal Chemistry, 2019. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020. [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 2019. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry, 2023. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Methods, 2008. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 2011. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 2023. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][5][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 2022. [Link]

  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. Chemsrc. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction & Strategic Context Pyrazolo[3,4-d]pyrimidines represent a privileged molecular scaffold in modern medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Src/Abl, IRAK4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Pyrazolo[3,4-d]pyrimidines represent a privileged molecular scaffold in modern medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Src/Abl, IRAK4, and EGFR-TK inhibitors) and antiviral agents 1. The intermediate compound, 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine , is a highly reactive and critical building block used in synthesizing these Active Pharmaceutical Ingredients (APIs).

Because impurities in early-stage intermediates can carry over and exponentially complicate final API purification, accurate quantification of this compound is non-negotiable. This guide details the causality-driven development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed to be a robust, self-validating system for routine laboratory use.

Physicochemical Rationale & Method Design (Causality)

Method development must not rely on trial and error; it must be dictated by the analyte's intrinsic physicochemical properties.

Stationary Phase Selection: The PFP Advantage

While a standard C18 column provides baseline hydrophobic retention, it often struggles to resolve closely related halogenated synthesis byproducts. For 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, we select a Pentafluorophenyl (PFP) stationary phase.

  • Causality: The fluorine atoms on the PFP phase create a strong local dipole that interacts specifically with the highly polarizable carbon-chlorine bonds at the 3 and 4 positions of the analyte. Furthermore, the electron-deficient PFP ring engages in orthogonal π−π interactions with the conjugated pyrazolopyrimidine core, offering superior selectivity over traditional alkyl phases 2.

Mobile Phase pH Control

The pyrazole N−H is a weak acid, while the pyrimidine nitrogens are weakly basic. However, the two highly electronegative chlorine atoms withdraw electron density via inductive effects, significantly lowering the pKa​ of the basic nitrogens.

  • Causality: By utilizing an acidic mobile phase buffered with 0.1% Formic Acid (pH ~2.7) , we ensure the basic nitrogens remain fully protonated/neutralized in a single ionization state. Simultaneously, this low pH suppresses the ionization of residual silanols on the silica column matrix, entirely eliminating secondary ion-exchange interactions that cause severe peak tailing 3.

Organic Modifier Selection

Acetonitrile (ACN) is selected over methanol.

  • Causality: ACN has a lower viscosity, reducing system backpressure across the densely packed 3 µm PFP particles. More importantly, ACN has a lower UV cutoff (<190 nm), which minimizes baseline drift during gradient elution at the target detection wavelength of 254 nm, ensuring high signal-to-noise ratios for low-level impurities 4.

Separation_Mechanism Analyte 3,4-Dichloro-6-methyl- 1H-pyrazolo[3,4-d]pyrimidine Hydrophobic Hydrophobic Interaction (Cl & Methyl groups) Analyte->Hydrophobic PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Hbond Dipole & H-Bonding (Nitrogen Heteroatoms) Analyte->Hbond Column PFP Stationary Phase Hydrophobic->Column PiPi->Column Hbond->Column

Caption: Chromatographic retention mechanisms of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Workflows & Protocols

To guarantee scientific integrity, this protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Test (SST) criteria are strictly met, proving the instrument is fit-for-purpose at the exact time of use.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water into a clean reservoir. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v). Degas via ultrasonication for 10 minutes.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of LC-MS Water and Acetonitrile.

Phase 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL Class-A volumetric flask. Add 5 mL of Acetonitrile to dissolve the hydrophobic core (sonicate for 5 mins if necessary), then bring to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask and dilute to the mark with Diluent. Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Phase 3: System Suitability Testing (SST) - The Self-Validating Step
  • Purge the HPLC system and equilibrate the PFP column at initial gradient conditions (90% A / 10% B) for 30 minutes.

  • Inject the Diluent (Blank) to confirm the absence of ghost peaks or baseline artifacts at 254 nm.

  • Inject the Working Standard (100 µg/mL) in six consecutive replicates.

  • Mandatory SST Acceptance Criteria:

    • Retention Time Relative Standard Deviation (RSD) ≤1.0%

    • Peak Area RSD ≤2.0%

    • USP Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥5000

HPLC_Workflow N1 Physicochemical Profiling (pKa, LogP, Solubility) N2 Stationary Phase Selection (PFP vs C18 Screening) N1->N2 N3 Mobile Phase Optimization (pH Control & Modifiers) N2->N3 N4 Gradient Elution Design (Resolution & Run Time) N3->N4 N5 System Suitability & Validation (Self-Validating Check) N4->N5

Caption: Step-by-step HPLC method development and validation workflow.

Optimized Chromatographic Conditions

The gradient program is specifically engineered to elute highly polar process impurities early in the run, while utilizing a steep organic ramp to flush out late-eluting, highly lipophilic dimers or unreacted starting materials 5.

Table 1: Instrument Parameters
ParameterOptimized Setting
Analytical Column PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in HPLC-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Oven Temp. 30°C (Controls thermodynamic partitioning)
Detection UV/Vis Diode Array Detector (DAD) at 254 nm
Autosampler Temp. 15°C
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial equilibration
2.09010Isocratic hold (polar impurity elution)
12.01090Linear ramp (target analyte elution)
15.01090Isocratic wash (column cleaning)
15.19010Return to initial conditions
20.09010Re-equilibration phase

Method Validation Summary

The developed method was rigorously validated in accordance with ICH Q2(R1) guidelines to ensure its reliability for routine quality control and stability testing.

Table 3: ICH Validation Parameters and Results
Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 1.0 - 200 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision (%RSD) 0.85% ( n=6 ) ≤2.0%
Inter-day Precision (%RSD) 1.12% ( n=12 ) ≤2.0%
Accuracy (Spike Recovery) 98.5% - 101.2%98.0% - 102.0%

References

  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase Source: National Institutes of Health (NIH) / PMC URL: [1]
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: ResearchG
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [3]
  • Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors Source: American Chemical Society (ACS) URL: [4]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors Source: Royal Society of Chemistry (RSC) URL: [5]

Sources

Application

Application Note: Formulation of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (DCMPP) for Targeted Drug Delivery

Target Audience: Researchers, formulation scientists, and drug development professionals. Application: Preclinical oncology, targeted nanomedicine, and kinase inhibitor delivery.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, formulation scientists, and drug development professionals. Application: Preclinical oncology, targeted nanomedicine, and kinase inhibitor delivery.

Introduction & Scientific Rationale

3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (DCMPP) is a highly potent heterocyclic building block and active scaffold utilized in the development of ATP-competitive tyrosine kinase inhibitors. Derivatives of the pyrazolo[3,4-d]pyrimidine class are proven to synergistically target and inhibit oncogenic pathways, including Src, Abl, and mutant EGFR/VEGFR-2[1].

Despite its potent antineoplastic potential, the clinical translation of the pyrazolo[3,4-d]pyrimidine class is severely hindered by sub-optimal aqueous solubility and poor pharmacokinetic profiles[2]. When administered as a free drug, the compound exhibits rapid clearance and non-specific biodistribution, leading to systemic toxicity. To overcome these biopharmaceutical limitations, encapsulating the hydrophobic DCMPP scaffold into nanocarrier systems—specifically PEGylated stealth immunoliposomes—dramatically enhances its bioavailability and enables active tumor targeting[3].

Causality in Formulation Design
  • Lipid Selection (DSPC & Cholesterol): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is selected as the bulk lipid. Its high phase transition temperature ( Tm​≈55∘C ) ensures that the liposomal bilayer remains in a rigid, gel-like state at physiological temperatures ( 37∘C ), preventing premature leakage of the hydrophobic DCMPP payload into the bloodstream. Cholesterol is added to fill interstitial spaces between phospholipid tails, further stabilizing the membrane.

  • Stealth Properties (DSPE-PEG2000): The incorporation of PEGylated lipids creates a dense, hydrophilic steric barrier. This prevents opsonization by serum proteins, allowing the liposomes to evade the mononuclear phagocyte system (MPS) and prolonging circulation half-life to exploit the Enhanced Permeability and Retention (EPR) effect.

  • Active Targeting (Maleimide-Thiol Chemistry): DSPE-PEG2000-Maleimide is included to allow for the covalent conjugation of thiolated targeting ligands (e.g., anti-GD2 or anti-EGFR monoclonal antibodies). The maleimide-thiol "click" reaction is highly specific and proceeds under mild conditions (pH 6.5–7.0), preserving the structural integrity and binding affinity of the antibody.

Pre-Formulation Data

Summarizing the physicochemical properties of the active pharmaceutical ingredient (API) is critical for predicting its behavior during lipid film hydration.

PropertyValueImplications for Formulation Strategy
Chemical Formula C6​H4​Cl2​N4​ Highly hydrophobic; will partition exclusively into the lipid bilayer tail region.
Molecular Weight 203.03 g/mol Small molecular size allows for high lipid-to-drug loading ratios.
Aqueous Solubility <0.1 mg/mLNecessitates the use of co-solvents (e.g., Chloroform/Methanol) during lipid film preparation.
Target Kinases Src, Abl, EGFRRequires successful endosomal escape for intracellular delivery to the ATP-binding pocket.

Mechanism of Action: Targeted Delivery Pathway

MOA A Targeted Liposome (DCMPP-loaded) B Receptor Binding (e.g., EGFR/GD2) A->B Specific Targeting C Receptor-Mediated Endocytosis B->C Internalization D Endosomal Escape & Liposome Lysis C->D pH Drop E DCMPP Release into Cytosol D->E Drug Release F ATP-Competitive Kinase Inhibition E->F Target Binding G Apoptosis of Cancer Cell F->G Pathway Arrest

Fig 1. Receptor-mediated endocytosis and intracellular release pathway of targeted DCMPP liposomes.

Experimental Protocols

The following protocols outline a self-validating workflow for the synthesis, functionalization, and characterization of DCMPP-loaded immunoliposomes.

Protocol 1: Preparation of DCMPP-Loaded Stealth Liposomes (Thin-Film Hydration)
  • Lipid Mixture Preparation: In a round-bottom flask, dissolve DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Maleimide in a molar ratio of 65:30:4:1 in a Chloroform/Methanol (3:1 v/v) solvent mixture.

  • Drug Incorporation: Add DCMPP to the lipid mixture at a lipid-to-drug molar ratio of 10:1.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 40∘C for 1 hour until a uniform, dry lipid film forms on the flask wall. Flush with Nitrogen ( N2​ ) gas for 30 minutes to remove residual solvent traces.

  • Hydration: Hydrate the lipid film with 1X Phosphate-Buffered Saline (PBS, pH 7.4) at 60∘C (above the Tm​ of DSPC) for 1 hour, accompanied by vigorous vortexing. This yields Multilamellar Vesicles (MLVs).

  • Size Reduction (Extrusion): Subject the MLV suspension to 5 cycles of freeze-thaw (liquid nitrogen to 60∘C water bath). Extrude the suspension 10 times through a 100 nm polycarbonate membrane using a thermojacketed extruder at 60∘C to generate uniform Large Unilamellar Vesicles (LUVs).

Protocol 2: Surface Functionalization (Antibody Conjugation)
  • Antibody Thiolation: React the targeting monoclonal antibody (e.g., anti-EGFR) with Traut's Reagent (2-Iminothiolane) at a 1:10 molar ratio in PBS (pH 8.0) containing 2 mM EDTA for 1 hour at room temperature. Purify the thiolated antibody using a Zeba™ Spin Desalting Column.

  • Conjugation: Incubate the thiolated antibody with the maleimide-functionalized DCMPP liposomes (from Protocol 1) at a lipid-to-protein ratio of 100:1 (w/w) overnight at 4∘C under gentle rotation.

  • Quenching & Purification: Quench unreacted maleimide groups by adding 1 mM β -mercaptoethanol for 30 minutes. Remove free antibodies and unencapsulated DCMPP via Size Exclusion Chromatography (SEC) using a Sepharose CL-4B column eluted with PBS.

Protocol 3: Self-Validating Physicochemical Characterization

To ensure batch-to-batch reproducibility and assay integrity, the characterization steps must be mathematically and physically self-validating.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and Polydispersity Index (PDI).

    • Validation Check: A PDI >0.2 indicates aggregation or incomplete extrusion, invalidating the batch for in vivo use.

  • Zeta Potential: Measure surface charge. The PEG corona should yield a near-neutral to slightly negative charge (-5 mV to -15 mV).

  • Encapsulation Efficiency (EE%) via HPLC:

    • Step A (Free Drug): Quantify the unencapsulated DCMPP collected from the SEC column waste fractions.

    • Step B (Encapsulated Drug): Take a known aliquot of the purified liposomes and lyse them using 1% Triton X-100 or pure Methanol. Quantify the released DCMPP via HPLC (C18 column, UV detection at specific λmax​ ).

    • Self-Validation (Mass Balance Equation): TotalDrugInput=EncapsulatedDrug+FreeDrug .

    • Causality Rule: If the total recovered mass falls outside the 95%–105% range of the initial input, it indicates drug degradation or irreversible precipitation in the extruder membrane, and the formulation parameters must be recalibrated.

Formulation Workflow Diagram

Workflow Step1 Lipid + DCMPP in Chloroform/Methanol Step2 Rotary Evaporation (Thin-Film Formation) Step1->Step2 Vacuum, 40°C Step3 Hydration with PBS (MLV Formation) Step2->Step3 N2 flush, 60°C Step4 Freeze-Thaw & Extrusion (LUVs) Step3->Step4 Size Reduction Step5 Ligand Conjugation (Maleimide-Thiol) Step4->Step5 Surface Decoration Step6 Purification (SEC / Dialysis) Step5->Step6 Remove free ligand/drug Step7 Characterization (DLS, HPLC, Mass Balance) Step6->Step7 QC & Validation

Fig 2. Step-by-step formulation and characterization workflow for DCMPP immunoliposomes.

References

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - MDPI -[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC -[Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - PMC -[Link]

Sources

Method

Application Note: Preparation and Management of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Stock Solutions for High-Throughput Screening

Target Audience: Senior Application Scientists, Compound Management Directors, and Drug Discovery Researchers. Executive Summary & Rationale The compound 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1936199-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Senior Application Scientists, Compound Management Directors, and Drug Discovery Researchers.

Executive Summary & Rationale

The compound 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1936199-22-2 / 1211522-68-7) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry for the development of potent kinase inhibitors (e.g., targeting Src, Btk, and IRAK4)[1][2][3]. Characterized by a fused pyrazole and pyrimidine ring system with lipophilic chlorine and methyl substituents, this compound exhibits extreme hydrophobicity[1][4].

In High-Throughput Screening (HTS) campaigns, the transition of such hydrophobic scaffolds from dry powder to assay-ready plates is a critical vulnerability point. Poor solubility, compound aggregation, and solvent degradation can lead to false negatives or erratic dose-response curves[4][5]. This protocol establishes a self-validating, highly rigorous workflow for preparing 10 mM master stock solutions in anhydrous Dimethyl Sulfoxide (DMSO), integrating High-Throughput Quality Control (HT-QC) and Acoustic Droplet Ejection (ADE) technology to ensure absolute fidelity in nanoliter-scale dispensing[6][7].

Physicochemical Profiling & Solvent Causality

To maintain scientific integrity, the selection of solvent and storage consumables must be dictated by the compound's physicochemical nature.

  • Solvent Selection (100% Anhydrous DMSO): Pyrazolopyrimidine derivatives have notoriously poor aqueous solubility[4]. 100% anhydrous DMSO is mandatory. DMSO is highly hygroscopic; absorption of atmospheric water not only induces precipitation of the pyrazolopyrimidine but also alters the fluid's surface tension and acoustic impedance, which directly compromises the calibration of acoustic liquid handlers[8][9].

  • Consumable Selection (Cycloolefin Copolymer - COC): For HTS source plates, traditional polystyrene is insufficient. COC microplates are required due to their exceptional chemical resistance to 100% DMSO, low water absorption, and optimal acoustic transmission properties, which prevent compound leaching and ensure precise nanoliter dispensing[9].

Table 1: Compound Specifications & Handling Parameters
ParameterSpecification / RequirementRationale
Chemical Formula C₆H₄Cl₂N₄Fused heterocyclic system[1].
Molecular Weight 203.03 g/mol Determines molarity calculations[10].
Primary Solvent 100% Anhydrous DMSOMaximizes solubility; prevents aqueous aggregation[4][8].
Master Stock Conc. 10 mMStandardized concentration for HTS compound hubs[7][11].
Final Assay DMSO ≤ 0.5% (v/v)Prevents DMSO-induced cytotoxicity in cell-based assays[5].
Source Plate Material Cycloolefin Copolymer (COC)Resists DMSO; optimal acoustic impedance for ADE[9].

Step-by-Step Protocol: Master Stock Preparation & HT-QC

This protocol ensures the creation of a stable, verified 10 mM master stock.

Phase A: Solubilization under Inert Atmosphere
  • Equilibration: Allow the lyophilized powder of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine to equilibrate to room temperature within a desiccator to prevent condensation moisture from binding to the powder[5].

  • Weighing: Using a microbalance equipped with an anti-static ionizer, weigh the required mass into a barcoded, amber glass vial or a DMSO-resistant matrix tube.

  • Dissolution: Calculate the exact volume of 100% Anhydrous DMSO required to achieve a 10 mM concentration ( Volume(μL)=203.03Mass(mg)​×100,000 ).

  • Inert Overlay: Purge the vial with dry Argon or Nitrogen gas immediately after adding DMSO.

  • Homogenization: Sonicate the sealed tube in a water bath at 25°C for 5–10 minutes. Caution: Avoid excessive heating, which can accelerate oxidative degradation. Visually inspect under magnification to ensure complete absence of micro-particulates[5].

Phase B: High-Throughput Quality Control (HT-QC)

Before committing the stock to the HTS library, verify its identity and purity to prevent downstream assay artifacts.

  • Sampling: Aliquot 2 µL of the 10 mM stock into a QC plate. Dilute 1:1000 in methanol for LC-MS analysis[12].

  • LC-MS/ELSD Analysis: Utilize a short, robust UHPLC column (e.g., Acquity BEH C18, 30 × 2.1 mm, 1.7 µm) with a rapid gradient (e.g., 2-minute cycle time)[7][12].

  • Validation Criteria: Identity is confirmed via MS (m/z ~203/205 due to chlorine isotopes). Purity must be >95%, determined orthogonally via UV absorbance (214 nm) and Evaporative Light Scattering Detection (ELSD), as DMSO absorbs strongly at low UV wavelengths[7].

HTS Plate Preparation via Acoustic Droplet Ejection (ADE)

Traditional tip-based liquid handling introduces unacceptable risks of cross-contamination, tip-leaching, and volume inaccuracies when dispensing highly concentrated DMSO solutions[6][9]. We mandate the use of Acoustic Droplet Ejection (ADE) technology (e.g., Beckman Coulter / Labcyte Echo 650 or 555 series) for generating assay-ready plates[13][14][15].

Protocol for Assay-Ready Plate Generation
  • Source Plate Loading: Transfer the verified 10 mM stock into a 1536-well COC low-dead-volume source plate[9]. Centrifuge the plate at 1000 × g for 1 minute to remove dissolved micro-bubbles, which severely disrupt acoustic energy transfer.

  • Dynamic Fluid Analysis (DFA): Load the source plate into the Echo Liquid Handler. The system's DFA will acoustically interrogate each well, automatically adjusting the transducer's power requirements to compensate for the exact viscosity and hydration state of the DMSO solution[6][14].

  • Nanoliter Dispensing: Dispense the compound directly into the inverted destination assay plate (e.g., 384-well or 1536-well format) in 2.5 nL increments[13][14][15].

    • Causality Check: By dispensing 2.5 nL to 50 nL of the 10 mM stock directly into 10 µL of aqueous assay buffer, you achieve final screening concentrations of 2.5 µM to 50 µM while maintaining the final DMSO concentration strictly below 0.5%, avoiding solvent toxicity[5].

Table 2: Acoustic Dispensing Parameters
ParameterSetting / ValueImpact on Assay
Instrument Echo 650 / 655TContact-free, tip-less transfer eliminates carryover[14][15].
Base Droplet Volume 2.5 nLEnables direct dilution without intermediate serial dilution plates[13][15].
Fluid Calibration 100% DMSO (DFA enabled)Auto-adjusts acoustic energy for fluid properties[6][14].
Source Plate 1536-well COC (Greiner)Tapered wells minimize dead volume; flush lid mounting[9].

Workflow Visualization

The following diagram maps the critical path from raw powder to the final assay-ready plate, highlighting the integration of QC and ADE technologies.

HTS_Workflow A 3,4-Dichloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine (Dry Powder) B Solubilization (100% Anhydrous DMSO, Argon) A->B Weighing & Dissolution C 10 mM Master Stock (Matrix Tubes) B->C Aliquoting D High-Throughput QC (LC-MS, UV 214nm, ELSD) C->D Purity/Conc. Check E COC Source Plate (1536-well Low Dead Volume) D->E Transfer F Acoustic Droplet Ejection (Echo Liquid Handler, 2.5 nL) E->F Dynamic Fluid Analysis G Assay-Ready Plate (<0.5% Final DMSO) F->G Tip-less Dispensing

Workflow for pyrazolopyrimidine HTS stock preparation and acoustic dispensing.

Storage & Lifecycle Management

To ensure the longevity of the 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine library:

  • Temperature: Store master stocks and sealed source plates at -20°C or -80°C[5][15].

  • Atmosphere: Store inside automated desiccator cabinets (relative humidity <5%) flushed with Nitrogen.

  • Freeze-Thaw Cycles: Limit freeze-thaw cycles to an absolute maximum of 3 to 5. Repeated cycling causes localized concentration gradients and forces the hydrophobic pyrazolopyrimidine out of solution[5]. Always utilize single-use aliquots or dedicated source plates for distinct HTS campaigns.

References

  • Drug Development and Delivery. "Benefits of Acoustic Liquid Handling in Drug Discovery". Available at:[Link]

  • University of Wisconsin. "Utilize the Small Molecule Screening Facility's LabCyte Echo 650-Access Workstation". Available at: [Link]

  • European Pharmaceutical Review. "Implementation of high-throughput quality control processes within compound management". Available at: [Link]

  • American Laboratory. "Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification". Available at:[Link]

  • Beckman Coulter. "Acoustic Liquid Handling for Protein Crystallography". Available at:[Link]

  • National Institutes of Health (PMC). "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays". Available at:[Link]

  • National Institutes of Health (PMC). "Acoustic Droplet Ejection Technology and Its Application in High-Throughput RNA Interference Screening". Available at:[Link]

  • MedChemExpress / Scribd. "Compound Handling and Storage Guidelines". Available at: [Link]

  • OSTI.gov. "Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors". Available at: [Link]

  • MDPI. "Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations". Available at: [Link]

  • Chromatography Online. "Separation Science in Drug Development, Part 1: High-Throughput Purification". Available at:[Link]

  • National Institutes of Health (PMC). "Compound Management for Quantitative High-Throughput Screening". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals optimizing the synthesis of 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine[1], a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals optimizing the synthesis of 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine[1], a highly valuable pharmacophore scaffold.

The standard synthetic strategy involves two critical stages:

  • Core Construction: Formylation of 4,6-dichloro-2-methylpyrimidine followed by a kinetically controlled hydrazine cyclization to form the 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine core[2].

  • Electrophilic Chlorination: Regioselective chlorination at the C3 position of the pyrazole ring using N-chlorosuccinimide (NCS)[3].

Pathway Visualization

SynthesisPathway A 4,6-Dichloro-2- methylpyrimidine B LDA, DMF (-78 °C) A->B C 4,6-Dichloro-2-methyl pyrimidine-5-carbaldehyde B->C D Anhydrous Hydrazine (-78 °C to RT) C->D E 4-Chloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine D->E F NCS, DMF (RT to 50 °C) E->F G 3,4-Dichloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine F->G

Synthetic pathway for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Section 1: Expert Troubleshooting FAQs

Q1: Why is my yield of the 5-carbaldehyde intermediate so low, with heavy recovery of starting material? Causality & Solution: The lithiation of 4,6-dichloro-2-methylpyrimidine using LDA is highly sensitive to temperature and moisture. The intermediate organolithium species is unstable and prone to degradation if the internal temperature rises above -78 °C. Furthermore, trace moisture will rapidly quench the carbanion before formylation can occur. Ensure strict anhydrous conditions, use freshly titrated LDA, and maintain the reaction flask in a dry ice/acetone bath throughout the DMF addition.

Q2: During the hydrazine cyclization step, I observe multiple side products and a low yield of the 4-chloro intermediate. How can I prevent this? Causality & Solution: Hydrazine is a potent binucleophile. If added at elevated temperatures or in excess, it can displace both chlorine atoms on the pyrimidine ring, leading to the 4-hydrazino derivative or polymeric byproducts. To enforce kinetic control, use exactly 1.0 to 1.05 equivalents of anhydrous hydrazine. Add it dropwise at -78 °C to the aldehyde intermediate, then slowly warm to room temperature. This kinetic control strictly favors mono-substitution followed by intramolecular cyclization[2].

Q3: The final electrophilic chlorination with NCS is incomplete, yielding a mixture of the 4-chloro starting material and the 3,4-dichloro product. Should I add more NCS? Causality & Solution: The pyrazolo[3,4-d]pyrimidine core is highly electron-deficient, making electrophilic aromatic substitution at the C3 position sluggish. Adding excess NCS often leads to undesired N-chlorination or degradation rather than driving the C3 chlorination. Instead, ensure your NCS is freshly recrystallized (to remove succinimide and HCl degradation products) and your DMF is strictly anhydrous. If the reaction stalls at room temperature, applying gentle heating (40–50 °C) provides the necessary activation energy to complete the substitution[3].

Section 2: Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Lithiation: Cool a solution of diisopropylamine (1.05 eq) in anhydrous THF to 0 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 min, then cool to -78 °C.

  • Formylation: Add a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in THF dropwise, maintaining internal temp < -70 °C. Stir for 1 h. Add anhydrous DMF (1.2 eq) dropwise. Stir for 30 min at -78 °C.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via LC-MS. The presence of the aldehyde mass (M+H = 191) validates successful formylation. If only starting material (M+H = 163) is present, the system flags that the LDA was inactive or quenched by moisture. Do not proceed until resolved.

  • Cyclization: To the -78 °C solution, add anhydrous hydrazine (1.05 eq) dropwise. Stir for 15 min, then remove the cooling bath and allow the reaction to warm to 22 °C over 1 h.

  • Workup: Concentrate the mixture, partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield the product[2].

Protocol 2: Synthesis of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Preparation: Dissolve 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Chlorination: Add freshly recrystallized N-chlorosuccinimide (1.1 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Protect from light to prevent radical side reactions.

  • Validation Checkpoint: Monitor by LC-MS. The reaction is self-validating when the starting material peak (M+H = 169) is entirely replaced by the product peak (M+H = 203). If the M+H = 169 peak persists with no product formation, the system flags that the NCS is degraded. If stalled with partial conversion, heat to 50 °C for 2 hours.

  • Isolation: Pour the mixture into ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the final product[1][3].

Section 3: Quantitative Data Summaries

Table 1: Optimization of Hydrazine Cyclization Conditions

Hydrazine EquivalentsTemperature ProfileYield of Target (%)Yield of Di-hydrazino Byproduct (%)
2.0 eq0 °C to RT22%65%
1.5 eq-78 °C to RT45%30%
1.05 eq -78 °C to RT 78% <5%
1.05 eqRT (Direct Addition)35%40%
Troubleshooting Logic Tree Visualization

Troubleshooting Start Low Yield in C3 Chlorination Check1 Is starting material consumed (via LC-MS)? Start->Check1 Yes1 Check LC-MS for N-chlorinated or degraded byproducts Check1->Yes1 Yes No1 Check NCS quality & solvent anhydrous state Check1->No1 No Degradation Over-reaction/Degradation: Reduce temp or equivalents Yes1->Degradation Stalled Stalled Reaction: Use fresh NCS, heat to 50 °C No1->Stalled

Troubleshooting logic tree for resolving low yields during the C3 chlorination step.

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Optimization

Technical Support Center: Troubleshooting 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Precipitation in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental success.

Understanding the Challenge: The Nature of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, often serving as scaffolds for kinase inhibitors and other therapeutic agents.[1][2] However, a common hurdle in their development is their inherently low aqueous solubility.[3][4] This can lead to precipitation during experiments, which can compromise data quality, reduce bioavailability in preclinical studies, and create formulation challenges.[5][6]

This guide will walk you through a logical, step-by-step process to diagnose and resolve precipitation issues with 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in your aqueous experimental systems.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Precipitation

This section is structured in a question-and-answer format to directly address specific problems you may be encountering.

Issue 1: My compound precipitates immediately upon addition to my aqueous buffer or cell culture medium. What's happening and how can I fix it?

This is a classic case of "solvent shock," where the compound, highly concentrated in an organic solvent like DMSO, rapidly crashes out of solution when introduced to the aqueous environment.[7][8] The drastic change in solvent polarity causes the compound's solubility limit to be exceeded almost instantaneously.

Immediate Corrective Actions:
  • Optimize the Addition Method:

    • Pre-warm the aqueous medium: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.[8]

    • Slow, dropwise addition with agitation: Add the stock solution slowly to the vortex of the gently swirling or stirring aqueous medium. This promotes rapid and uniform mixing, preventing localized high concentrations.[7]

    • Avoid direct contact with vessel walls: Do not add the stock solution directly to the side of the culture flask or tube.[7]

  • Reduce the Final Concentration: This is often the simplest and most effective solution. Your target concentration may be exceeding the compound's intrinsic aqueous solubility. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions.[8]

  • Lower the Stock Concentration: A more dilute stock solution (e.g., 1-10 mM in DMSO) allows for the addition of a larger volume, which can be mixed more effectively into the aqueous phase.[7][9]

Workflow for Optimizing Compound Addition:

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: The solution is initially clear, but a precipitate forms over time (e.g., during incubation). What are the likely causes?

Delayed precipitation suggests that while the compound was initially solubilized, changes in the experimental conditions over time have led to it falling out of solution.

Potential Causes and Solutions:
  • pH Instability: Cellular metabolism can alter the pH of the medium, which can in turn affect the ionization state and solubility of your compound.[7]

    • Solution: Monitor the pH of your medium throughout the experiment. If you observe significant drifts, consider using a medium with a more robust buffering system or re-evaluating the compatibility of your compound's pKa with the experimental pH range.

  • Temperature Fluctuations: Changes in temperature can impact solubility. While warming can sometimes aid dissolution, some compounds are less soluble at higher temperatures.[7]

    • Solution: Ensure consistent temperature control throughout your experiment. If precipitation occurs upon moving from room temperature to an incubator, for example, this is a likely culprit.

  • Interaction with Media Components: The compound may be interacting with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[7][9]

    • Solution: If using serum, try reducing the concentration or switching to a serum-free medium if your cells can tolerate it. You can also test the compound's solubility in simpler buffered solutions (e.g., PBS) to see if media components are the issue.

Issue 3: I've tried optimizing the addition and concentration, but I still see precipitation. What advanced strategies can I employ?

If basic troubleshooting fails, you may need to consider more advanced formulation strategies to enhance the apparent solubility of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Advanced Solubilization Techniques:
StrategyMechanism of ActionConsiderations
Co-solvents Using a water-miscible organic solvent (e.g., ethanol, PEG 400) in the final aqueous solution to increase the overall solvent capacity for the compound.[10]Must be tested for cellular toxicity at the final concentration.
Surfactants Forming micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[10]Can have biological effects of their own; choose non-ionic surfactants like Tween® 80 or Cremophor® EL where possible and perform appropriate vehicle controls.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[3][10]The stoichiometry of the complex is important, and not all compounds will form stable complexes.
pH Modification If the compound has ionizable groups, adjusting the pH to favor the more soluble ionized form can significantly increase solubility.[10]The adjusted pH must be compatible with your experimental system (e.g., cell viability).
Experimental Protocol: Determining Maximum Soluble Concentration

This protocol will help you systematically determine the solubility limit of your compound in your specific aqueous medium.

  • Preparation:

    • Prepare a 10 mM stock solution of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in 100% DMSO.

    • Pre-warm your aqueous medium (e.g., DMEM + 10% FBS) to 37°C.

  • Serial Dilution:

    • In a series of sterile microcentrifuge tubes, add 1 mL of the pre-warmed medium to each.

    • Add the stock solution to the first tube to achieve the highest desired concentration (e.g., 10 µL of 10 mM stock into 1 mL for a 100 µM final concentration). Add the stock dropwise while gently vortexing.

    • Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next, and so on.

  • Incubation and Observation:

    • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that mimics your experiment (e.g., 2, 12, or 24 hours).

    • Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate maximum soluble concentration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?

While extensive public data on this specific compound is limited, we can infer properties based on its structure and related pyrazolopyrimidines. It is a solid at room temperature and, due to the dichlorinated pyrimidine and methyl-substituted pyrazole rings, is expected to have low aqueous solubility.[2][11][12] The molecular formula is C₆H₄Cl₂N₄ with a molecular weight of approximately 203.03 g/mol .[2]

Q2: Are there alternative solvents to DMSO I can use for my stock solution?

If DMSO is problematic for your specific assay, you might consider other water-miscible organic solvents such as ethanol or N,N-dimethylformamide (DMF). However, you must always verify the compatibility of any new solvent with your experimental system and run appropriate vehicle controls to account for any solvent-induced effects.[8]

Q3: How can I characterize the precipitate to confirm it is my compound?

If you have a significant amount of precipitate, you can isolate it by centrifugation, wash it with deionized water, and dry it. Then, you can use analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of the redissolved precipitate with that of your standard compound.

  • Mass Spectrometry (MS): Confirm the molecular weight of the precipitate.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Match the infrared spectrum of the precipitate with that of the standard.

Q4: Could polymorphism be a factor in the precipitation I'm observing?

Yes, polymorphism—the ability of a compound to exist in multiple crystalline forms—can influence solubility.[5] Different polymorphs can have different dissolution rates and thermodynamic solubilities. While characterizing polymorphism requires specialized techniques (e.g., X-ray diffraction, differential scanning calorimetry), it's a factor to be aware of, especially in later-stage drug development.

Part 3: Advanced Formulation and Characterization

For drug development professionals facing persistent solubility challenges, more advanced strategies may be necessary.

Formulation Approaches for Poorly Soluble APIs
ApproachDescriptionKey Advantage
Lipid-Based Formulations Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[13]Can significantly enhance oral bioavailability by presenting the drug in a solubilized form.[10][14]
Amorphous Solid Dispersions (ASDs) Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state.[13]The amorphous form has higher energy and thus greater solubility than the crystalline form.[6][14]
Particle Size Reduction Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][10]A larger surface area allows for more rapid dissolution.
Workflow for Advanced Formulation Strategy Selection

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Troubleshooting

optimizing purification of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in isolating highly polar, nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in isolating highly polar, nitrogen-rich heterocycles.

The target molecule, 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (C₆H₄Cl₂N₄), presents a unique chromatographic paradox[1]. It features a fused pyrazole-pyrimidine core containing multiple basic nitrogen atoms (hydrogen bond acceptors) and an acidic pyrazole NH (hydrogen bond donor)[1]. Simultaneously, the 3,4-dichloro substitution imparts high localized lipophilicity. This amphoteric and dual-polarity profile often leads to severe peak tailing, irreversible adsorption on standard silica, and poor solubility during sample loading[2][3].

This guide synthesizes field-proven causality, optimization metrics, and self-validating protocols to ensure high-yield, high-purity isolation.

I. Chromatographic Decision Matrix

Before initiating purification, it is critical to map the physicochemical properties of your crude mixture to the correct stationary phase. Use the following logic pathway to determine your optimal purification strategy.

PurificationWorkflow Start Crude 3,4-Dichloro-6-methyl- 1H-pyrazolo[3,4-d]pyrimidine Solubility Soluble in loading solvent (e.g., DCM)? Start->Solubility SolidLoad Dry Loading (Celite 545) Solubility->SolidLoad No LiquidLoad Liquid Loading (Minimal Volume) Solubility->LiquidLoad Yes TLC TLC on Bare Silica: Severe Tailing? SolidLoad->TLC LiquidLoad->TLC AmineSilica Use Amine-Functionalized Silica (e.g., KP-NH) TLC->AmineSilica Yes StdSilica Standard Silica Gel (Hexane/EtOAc) TLC->StdSilica No Resolution ΔCV > 1 for Impurities? AmineSilica->Resolution StdSilica->Resolution ReversePhase Reverse-Phase (C18) H2O/MeCN Gradient Resolution->ReversePhase No Success Pure Target Compound Isolated Resolution->Success Yes ReversePhase->Success

Workflow for optimizing the chromatographic purification of pyrazolo[3,4-d]pyrimidine derivatives.

II. Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the entire TLC plate and tail severely on a standard Type-B silica column? A1: This is a classic stationary-phase mismatch. The pyrazolo[3,4-d]pyrimidine core contains basic pyrimidine nitrogens that act as strong Lewis bases. Bare silica gel contains residual silanol groups (Si-OH) which are highly acidic (low pKa) and often contain trace metal ions[3]. These silanols engage in strong secondary interactions (hydrogen bonding and cation exchange) with your target molecule, causing it to drag through the column[2][3].

  • Solution: Switch to an amine-functionalized silica stationary phase (e.g., Biotage KP-NH). The bonded amine groups mask the acidic silanols, preventing secondary interactions and allowing the compound to elute in sharp, symmetrical bands[4]. If bare silica must be used, add 1–5% Triethylamine (TEA) to your mobile phase to competitively block the active silanol sites.

Q2: I am trying to load the crude mixture onto the column, but the compound precipitates in the starting mobile phase (Hexanes/EtOAc). How should I load it? A2: Fused, planar heterocyclic systems with halogen substituents exhibit high crystal lattice energies, resulting in poor solubility in non-polar or moderately polar solvents. Attempting a liquid injection will cause the compound to crash out at the column head, leading to massive band broadening and over-pressure errors.

  • Solution: Implement Dry Loading (Solid Loading) . Dissolve the crude mixture in a highly polar, volatile solvent (like THF or DCM/MeOH), mix it with a solid support, and evaporate it to a free-flowing powder[2]. Crucial Insight: Use Celite 545 or Diatomaceous Earth rather than silica gel as the solid support. Pre-adsorbing basic pyrimidines onto silica can initiate the very tailing interactions you are trying to avoid[4].

Q3: My target di-chloro compound co-elutes with a mono-chloro intermediate (e.g., 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine). How can I achieve baseline resolution? A3: Normal-phase chromatography separates primarily by polarity[4]. The difference in polarity between a mono-chloro and a di-chloro pyrazolo-pyrimidine is often negligible on silica, resulting in co-elution.

  • Solution: Switch to Reverse-Phase (RP) C18 chromatography . RP separates based on hydrophobicity (partitioning)[4]. The additional chlorine atom at the 3-position significantly increases the lipophilicity of the target molecule compared to the mono-chloro intermediate. Using a Water/Acetonitrile gradient will cause the less lipophilic mono-chloro impurity to elute much earlier, providing excellent baseline resolution[4][5].

Q4: How do I accurately calculate the maximum sample load for my column to avoid overlapping fractions? A4: Do not guess based on raw mass. Loading capacity is mathematically dictated by the separation quality between your target and the closest eluting impurity, expressed as Delta Column Volumes ( ΔCV ). Calculate it using your TLC Retention Factors ( Rf ): ΔCV=Rf1​1​−Rf2​1​ [6]. Use the quantitative table below to map your ΔCV to a safe loading mass.

III. Quantitative Optimization Data

Table 1: Stationary Phase Selection Matrix
Stationary PhaseMobile Phase SystemPrimary Retention MechanismTailing MitigationRecommended Use Case
Standard Silica (Type B) Hexane / EtOAcAdsorption (Polarity)Poor (Requires basic modifiers like 1% TEA)Routine purification of non-polar, non-basic precursors.
Amine-Functionalized Silica Hexane / EtOAcAdsorption (H-Bonding suppressed)Excellent (Acidic silanols are end-capped)Highly basic or amphoteric pyrazolopyrimidines.
Reverse Phase (C18) H₂O / AcetonitrilePartitioning (Hydrophobicity)Excellent (Use 0.1% Formic Acid modifier)Resolving mono-chloro vs. di-chloro structural analogs.
Table 2: Loading Capacity Guidelines Based on ΔCV

Note: Data scaled for a standard 10g flash chromatography cartridge.[6]

ΔCV ( 1/Rf1​−1/Rf2​ )Separation QualityMax Sample Load (per 10g media)Optimization Strategy
> 5.0 Excellent1.0 g (10% of media mass)Proceed with isocratic or steep gradient elution.
2.0 - 5.0 Good500 mg (5% of media mass)Use a shallow step gradient to maximize throughput.
1.0 - 2.0 Fair100 mg (1% of media mass)Optimize solvent ratios to push target Rf to 0.2 - 0.3.
< 1.0 Poor< 50 mg (< 0.5% of media mass)Normal phase failed. Switch to Reverse Phase (C18).

IV. Standard Operating Protocols (SOPs)

Protocol A: Amine-Functionalized Normal Phase Chromatography

Use this protocol to mitigate severe tailing while maintaining high loading capacity.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve 1.0 g of crude 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in 10 mL of THF/MeOH (1:1 v/v).

  • Add 2.0 g of Celite 545 to the solution[2].

  • Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C until a completely dry, free-flowing powder is obtained.

    • Self-Validation Check: If the powder clumps or sticks to the flask wall, residual solvent remains. Continue drying. Residual polar solvents will cause immediate band broadening upon injection.

  • Pack the dry powder into an empty solid-loading cartridge.

Step 2: Column Equilibration

  • Mount an amine-functionalized silica cartridge (e.g., Biotage KP-NH) onto your flash system[4].

  • Equilibrate the column with 3 Column Volumes (CV) of 100% Hexanes at the manufacturer's recommended flow rate.

Step 3: Gradient Execution

  • Run a step gradient: 0% to 20% EtOAc in Hexanes over 5 CV, hold for 2 CV, then ramp to 50% EtOAc over 10 CV.

    • Causality: The amine-bonded phase actively repels the basic pyrimidine nitrogens, preventing them from anchoring to the stationary phase. This ensures sharp elution peaks without the need for corrosive or odorous modifiers like TEA[4].

Protocol B: Reverse-Phase (C18) Chromatography for Halogenated Intermediates

Use this orthogonal protocol when normal phase cannot resolve the di-chloro target from mono-chloro impurities.

Step 1: Mobile Phase Preparation

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (FA).

    • Causality: The addition of 0.1% FA suppresses the ionization of the acidic pyrazole NH, keeping the molecule in a neutral, highly lipophilic state. This maximizes retention on the C18 phase and prevents peak splitting[4][5].

Step 2: Column Setup & Loading

  • Mount a C18 flash cartridge. Equilibrate with 95% Solvent A / 5% Solvent B for 3 CV.

  • Dissolve the crude sample in a minimal volume of DMSO (e.g., 0.5 mL per 100 mg) and inject it directly onto the column head.

Step 3: Gradient Execution

  • Run a shallow gradient: 5% to 60% Solvent B over 15 CV.

    • Self-Validation Check: Monitor the UV trace at 254 nm. The mono-chloro impurity will elute first due to its lower lipophilicity. The target 3,4-dichloro product will elute later. If baseline resolution is not achieved, decrease the gradient slope to 2% B/CV for the next run.

V. References

  • Buy 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (EVT-12028001) - EvitaChem. EvitaChem. Available at:

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem. Available at:

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. PMC - National Institutes of Health (NIH). Available at:

  • The little secrets of silica gel in liquid chromatography columns_. uHPLCs Lab. Available at:

  • Successful Flash Chromatography. Biotage. Available at:

  • How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. Available at:

Sources

Optimization

preventing degradation of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine during long-term storage

Welcome to the dedicated technical support portal for handling, storing, and troubleshooting 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1936199-22-2 / 1211522-68-7). As a highly reactive heterocyclic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support portal for handling, storing, and troubleshooting 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1936199-22-2 / 1211522-68-7). As a highly reactive heterocyclic intermediate used in kinase inhibitor synthesis and drug development, its structural integrity is easily compromised by improper handling. This guide provides field-proven, self-validating protocols to prevent degradation and ensure scientific reproducibility.

Part 1: Mechanistic Insights & Causality (FAQs)

Q: Why does 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine degrade so rapidly on the benchtop? A: The degradation is driven by the electrophilicity of the pyrimidine ring. The chloro substituent at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). When exposed to ambient atmospheric moisture, water acts as a nucleophile, attacking the C4 position. This [1] displaces the chloride ion, forming a 4-hydroxy (or 4-oxo tautomer) derivative and releasing hydrochloric acid (HCl)[2]. The released HCl lowers the local pH, which can autocatalyze further degradation of the bulk powder.

Q: Can I store this compound in standard laboratory refrigerators (4°C)? A: No. Standard refrigerators are high-humidity environments. While lowering the temperature reduces the thermodynamic drive of the degradation, the presence of moisture will still cause [3]. To completely arrest degradation, you must eliminate moisture (using an inert atmosphere) and lower the kinetic energy (storing at -20°C or -80°C)[4].

DegradationPathway A 3,4-Dichloro-6-methyl- 1H-pyrazolo[3,4-d]pyrimidine C Nucleophilic Attack (SNAr) at C4 Position A->C B Atmospheric Moisture (H2O Ingress) B->C Nucleophile D 4-Hydroxy-3-chloro Degradant C->D Hydrolysis E HCl Byproduct (Autocatalysis) C->E Released F Loss of Chemical Purity & Potency D->F E->C Lowers pH Accelerates

Fig 1: Hydrolytic degradation pathway of the pyrazolopyrimidine intermediate.

Part 2: Quantitative Stability Data

Understanding the half-life of your compound under various conditions is critical for experimental planning. The table below summarizes the expected degradation rates based on forced degradation studies of structurally similar [5].

Storage ConditionAtmosphereTemperatureExpected Purity (1 Month)Expected Purity (6 Months)
Benchtop (Open)Ambient Air (~50% RH)25°C< 60% (Severe Hydrolysis)< 10%
DesiccatorDry Air25°C~ 95%~ 85%
Standard FridgeAmbient Air4°C~ 90%~ 70%
Deep Freeze Argon / Nitrogen -20°C > 99% > 98%
Ultra-Low Temp Argon / Nitrogen -80°C > 99.9% > 99%

Part 3: Self-Validating Storage & Handling Protocol

To ensure absolute scientific integrity, do not just store the chemical; implement a self-validating workflow . This protocol ensures that every time you access the compound, its purity is guaranteed by the preceding steps.

Step-by-Step Methodology: Inert Aliquoting and Storage
  • Receipt & Acclimation: Upon receiving the lyophilized powder, do NOT open it immediately. Let the sealed vial equilibrate to room temperature in a desiccator for 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the reactive powder.

  • Inert Atmosphere Transfer: Move the unopened vial into a glovebox purged with Argon or Nitrogen (H2O < 5 ppm). Causality: Argon is heavier than air and effectively blankets the compound, preventing moisture from acting as a nucleophile.

  • Aliquoting: Weigh the bulk powder into single-use, amber glass vials (e.g., 5 mg per vial). Causality: Amber glass prevents potential photodegradation[4]. Single-use aliquots eliminate repeated freeze-thaw cycles, which are the primary cause of moisture introduction.

  • Sealing & Desiccation: Cap the vials tightly with PTFE-lined septa. Wrap the caps in Parafilm. Place the vials inside a secondary container (e.g., a 50 mL Falcon tube) filled with indicating Drierite (calcium sulfate).

  • Temperature-Controlled Storage: Store the secondary containers at -20°C or -80°C.

  • Self-Validation Check (Prior to Use): Before utilizing an aliquot for a critical synthesis step, dissolve 0.5 mg in anhydrous DMSO. Run a rapid LC-MS.

    • Validation Criteria: The parent mass [M+H]+ should be exactly as expected (~203 m/z). If a peak at [M−Cl+OH+H]+ (~185 m/z) is absent, the storage protocol is validated and successful.

StorageWorkflow Step1 1. Receipt & Acclimation Equilibrate to RT in desiccator Step2 Step2 Step1->Step2 Step3 3. Aliquoting Single-use amber glass vials Step2->Step3 Step4 4. Secondary Containment Seal with PTFE + Indicating Desiccant Step3->Step4 Step5 5. Deep Freeze -20°C or -80°C Storage Step4->Step5 Step6 6. Self-Validation LC-MS purity check before use Step5->Step6

Fig 2: Self-validating workflow for handling and long-term storage.

Part 4: Analytical Troubleshooting Guide

If you suspect your 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has degraded, consult this troubleshooting matrix to identify the root cause and implement corrective actions.

Symptom / ObservationAnalytical SignatureRoot CauseCorrective Solution
Powder clumping or turning yellowish N/A (Visual)Moisture ingress leading to HCl salt formation and partial polymerization.Discard the compromised aliquot. Audit the seals on your secondary containers.
Unexpected LC-MS Peak (-18.5 Da shift) Mass shift from ~203 m/z to ~185 m/z.Hydrolysis of the C4-chloro group to a hydroxyl/oxo group.Ensure all transfer solvents (e.g., DMF, DMSO) are strictly anhydrous. Use fresh molecular sieves.
Multiple peaks in HPLC (Broadening) Loss of main peak area; appearance of polar degradants.Thermal degradation or prolonged exposure to protic solvents (e.g., Methanol, Water)[3].Never store the compound in solution. Always prepare stock solutions fresh immediately before the assay.
Inconsistent biological assay results High variance in IC50 values between experimental replicates.Repeated freeze-thaw cycles of the stock powder causing variable degradation.Strictly enforce the single-use aliquoting protocol (Step 3). Never return an opened vial to the freezer.

Part 5: References

  • Safe Handling and Storage of Reactive Chemical Intermediates Source: NBInno URL:[Link]

  • Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Formulation of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the "brick dust" properties of pyrazolo[3,4-d]pyrimidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the "brick dust" properties of pyrazolo[3,4-d]pyrimidine derivatives. While these compounds are highly potent kinase inhibitors, their extreme hydrophobicity often leads to erratic assay results, false negatives in cellular screens, and poor in vivo bioavailability.

This guide provides field-proven, self-validating strategies to overcome the thermodynamic barriers of solubilizing 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in both DMSO and aqueous buffers.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon dilution from DMSO into PBS or cell culture media?

The Causality: The pyrazolo[3,4-d]pyrimidine core is highly planar and rigid. This structural geometry promotes strong intermolecular π−π stacking and exceptionally high crystal packing energy[1]. Furthermore, the 3,4-dichloro and 6-methyl substituents significantly increase the molecule's lipophilicity. When the DMSO solvation shell is disrupted by an aqueous environment, the thermodynamic drive for the molecules to self-associate outcompetes hydration, causing rapid nucleation and precipitation.

Q2: How do I prepare a stable primary stock in DMSO without degradation or micro-precipitation?

The Causality: DMSO is highly hygroscopic. Even brief exposure to ambient humidity introduces water into the solvent, which exponentially lowers the solubility limit of highly lipophilic compounds. The Solution: Always use anhydrous DMSO ( 99.9%) stored under argon or nitrogen. Self-Validation: After dissolving your compound at 10–20 mM, centrifuge the aliquot at 10,000 x g for 5 minutes. If a microscopic pellet forms, your true soluble concentration is lower than calculated. Always quantify the supernatant via UV-Vis or LC-MS before proceeding.

Q3: What is the best co-solvent strategy for in vitro biochemical assays to maintain solubility without causing solvent toxicity?

The Causality: Direct addition of a DMSO stock into an aqueous buffer creates a localized zone of high water concentration, triggering immediate crystallization. By pre-coating the hydrophobic molecule with a surfactant (e.g., Tween-80 or PEG400) before introducing water, you lower the interfacial tension. When the buffer is finally added, the surfactant immediately forms stabilizing micelles around the drug. The Solution: Pre-mix the DMSO stock with your chosen surfactant at a 1:1 ratio, vortex thoroughly, and then slowly add this mixture dropwise to a rapidly stirring aqueous buffer.

Q4: We need >1 mg/mL for in vivo dosing, but co-solvents are causing toxicity. What are our options?

The Causality: Standard buffers cannot disrupt the crystal lattice of this compound. You must use supramolecular complexation or nanocarriers. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a lipophilic internal cavity that sequesters the hydrophobic dichloro-pyrazolo[3,4-d]pyrimidine core, while its hydroxylated exterior ensures bulk water solubility[2]. Alternatively, encapsulating the drug within albumin nanoparticles or liposomes has been proven to significantly improve the pharmacokinetic profiles and biodistribution of pyrazolo[3,4-d]pyrimidines[3].

Q5: Can we use polymeric solid dispersions for cellular assays?

The Causality: Yes. By molecularly dispersing the drug within a hydrophilic polymer matrix (like PVP or HPMC), you force the drug into an amorphous state, bypassing the high crystal packing energy barrier[4]. When rehydrated, the polymer maintains the drug in a supersaturated state long enough for cellular uptake.

Part 2: Formulation Decision Pathways

FormulationTree A 3,4-Dichloro-6-methyl-1H- pyrazolo[3,4-d]pyrimidine B Target Application? A->B C In Vitro Assays (Kinase/Cellular) B->C D In Vivo Dosing (High Conc. Needed) B->D E Co-solvent Strategy (DMSO + PEG400 + Tween-80) C->E F Complexation (20% HP-β-CD) D->F G Nanocarriers (Albumin/Liposomes) D->G H Validation: LC-MS / DLS E->H F->H G->H

Caption: Decision tree for selecting the appropriate solubilization strategy based on application.

Part 3: Quantitative Data Summary

Table 1: Physicochemical Properties & Solubilization Barriers

PropertyValue / CharacteristicImpact on Solubility
Scaffold Pyrazolo[3,4-d]pyrimidineHighly planar; promotes strong π−π stacking and rigidity[1].
Substituents 3,4-Dichloro, 6-methylIncreases lipophilicity and crystal packing energy.
Aqueous Sol. < 10 µg/mL (estimated)Insufficient for standard in vivo dosing without advanced formulation[2].
DMSO Sol. Moderate (10–50 mM)Highly susceptible to micro-precipitation upon hydration.

Table 2: Recommended Formulation Matrices by Assay Type

Assay TypeTarget ConcentrationRecommended MatrixValidation Metric
Biochemical < 10 µM1% DMSO / 0.05% Tween-20 in BufferEnzymatic linearity & reproducibility
Cell-Based 10 - 100 µM0.5% DMSO / 0.5% PEG400 in MediaDLS (Confirm absence of aggregates > 10 nm)
In Vivo (PO/IV) > 1 mg/mL20% w/v HP- β -CD in SalineLC-MS quantification post-filtration[2]
Targeted Del. > 2 mg/mLAlbumin Nanoparticles / LiposomesPolydispersity Index (PDI) < 0.2[3]

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complexes (For In Vivo Dosing)

Causality: Mechanical energy (sonication) and thermal kinetic energy (heating) are required to break the initial crystal lattice of the drug, allowing individual molecules to enter the hydrophobic cavity of the cyclodextrin.

CyclodextrinWorkflow Step1 1. Weigh Drug & HP-β-CD Step2 2. Add Aqueous Buffer Step1->Step2 Step3 3. Sonicate & Heat (37°C) Step2->Step3 Step4 4. Equilibrate (24h, RT) Step3->Step4 Step5 5. Filter (0.45µm) & Validate Step4->Step5

Caption: Step-by-step workflow for preparing and validating HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile 1X PBS or 0.9% saline.

  • Drug Addition: Add 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine powder directly to the HP- β -CD solution to achieve a target theoretical concentration of 2 mg/mL.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. Causality: The mild heat increases the kinetic energy of the system, facilitating the thermodynamic exchange of water out of the CD cavity and drug into the cavity.

  • Equilibration: Place the sample on an orbital shaker at room temperature for 24 hours to ensure thermodynamic equilibrium is reached[2].

  • Self-Validation (Critical): Filter the equilibrated solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Quantification: Dilute an aliquot of the filtrate 1:100 in methanol and quantify the exact concentration using LC-MS or UV-Vis against a standard curve prepared in 100% DMSO. Do not assume the theoretical concentration was achieved.

Protocol B: Polymeric Amorphous Solid Dispersion (For Cell Assays)

Causality: Dissolving both the drug and a polymer in a volatile organic solvent, followed by rapid evaporation, traps the drug in a disordered, amorphous state, preventing crystallization[4].

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve the drug and a hydrophilic polymer (e.g., PVP K30) in a volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1) at a 1:5 drug-to-polymer mass ratio.

  • Solvent Evaporation: Rapidly evaporate the solvent using a rotary evaporator or a stream of nitrogen gas to form a thin, transparent polymeric film.

  • Desiccation: Place the film under high vacuum overnight to remove all residual organic solvent.

  • Rehydration: Rehydrate the film with cell culture media immediately prior to the assay.

  • Self-Validation (Critical): Measure the rehydrated solution using Dynamic Light Scattering (DLS). A successful amorphous dispersion will show a uniform particle size distribution (typically <15 nm for polymeric micelles). If massive aggregates (>1000 nm) or a high Polydispersity Index (PDI > 0.4) are detected, the drug has recrystallized and the formulation must be adjusted.

Part 5: References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery Source: Scientific Reports URL:[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the technical support center for the crystallization of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to address common challenges and provide a framework for successful crystallization experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the crystallization of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in a question-and-answer format.

Issue 1: The compound fails to crystallize and remains in solution.

Symptoms: After cooling or solvent evaporation, the solution remains clear with no solid precipitate forming.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution is not concentrated enough for crystals to form. Supersaturation is the primary driving force for crystallization.[1]

    • Solution: Continue to slowly evaporate the solvent. If using a cooling method, try reducing the temperature further. For anti-solvent crystallization, add a small amount more of the anti-solvent.

  • High Solubility in the Chosen Solvent: The compound is too soluble in the selected solvent, even at lower temperatures. An ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][2]

    • Solution: Re-evaluate your solvent choice. Consider a solvent mixture, combining a "good" solvent where the compound is soluble with a "poor" solvent where it is less soluble.[1][3] For pyrazolo[3,4-d]pyrimidine derivatives, solvent systems like ethanol-water or DMF-water mixtures have been used.[4][5]

  • Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) is kinetically hindered.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface.[1][2] Alternatively, add a seed crystal of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine if available.[1][2]

Issue 2: An oil forms instead of crystals ("oiling out").

Symptoms: A liquid, often viscous, separates from the solution instead of a solid crystalline material. This is a common problem in crystallization.[6]

Possible Causes & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the compound to separate from the solution above its melting point or as a supersaturated liquid phase.[1]

    • Solution: Return the solution to the heat source and add more of the "good" solvent to dilute the solution. Then, allow it to cool more slowly.[7]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[1]

    • Solution: Employ a slower cooling rate. This can be achieved by insulating the flask or using a programmable cooling bath.

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.[1][8] They can interfere with the crystal lattice formation.[9][10]

    • Solution: Purify the compound further before attempting crystallization. Techniques like column chromatography can be effective.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this specific compound.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can help to slow down the kinetics of phase separation.

Issue 3: The resulting crystals are very small or form a powder.

Symptoms: The product is a fine powder, which can be difficult to filter and may have a higher surface area, potentially affecting its stability and handling.

Possible Causes & Solutions:

  • High Rate of Nucleation: Too many crystal nuclei form simultaneously, leading to competition for the solute and resulting in small crystals.[1]

    • Solution: Reduce the rate of supersaturation. This can be achieved by slower cooling, slower addition of an anti-solvent, or by starting with a slightly less concentrated solution.

  • Agitation or Vibration: Disturbances can induce rapid nucleation.[1]

    • Solution: Place the crystallization experiment in an undisturbed location, away from vibrations.

Issue 4: The crystallization yield is low.

Symptoms: The amount of recovered crystalline material is significantly less than expected.

Possible Causes & Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.[7]

    • Solution: Beforehand, perform small-scale solubility tests to determine the optimal solvent volume. If the mother liquor still contains a substantial amount of product, you can concentrate it and attempt a second-crop crystallization.[7][11]

  • Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of the ice-cold crystallization solvent or the "poor" solvent from a solvent mixture.[3][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the crystallization of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] For heterocyclic compounds like pyrazolopyrimidines, common choices include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and sometimes mixtures with water or non-polar solvents like hexanes.[4][12] A systematic approach involves screening a range of solvents with varying polarities.[13]

Q2: What is polymorphism and why is it a concern for a compound like 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[14][15] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[16] For a pharmaceutical compound, this is critical as it can affect bioavailability and therapeutic efficacy.[17][16] The crystallization conditions, such as the solvent used, cooling rate, and presence of impurities, can influence which polymorph is formed.[18] It is crucial to consistently produce the same, most stable polymorph.

Q3: How do impurities affect the crystallization process?

A3: Impurities can have a significant impact on crystallization.[10] They can:

  • Inhibit crystal growth by adsorbing onto the crystal surface.[8][19]

  • Be incorporated into the crystal lattice, reducing the purity of the final product.[9]

  • Influence the formation of different polymorphs.[9][10]

  • Increase the solubility of the main compound, leading to lower yields.[9]

Q4: What is a "seed crystal" and how is it used?

A4: A seed crystal is a small, high-quality crystal of the pure compound that is added to a supersaturated solution to initiate crystallization.[2] It provides a template for further crystal growth and can help to control the crystal size and form. If you don't have a seed crystal, you can try to generate one by dissolving a small amount of the crude material in a minimal amount of hot solvent in a test tube and allowing it to evaporate quickly or by dipping a glass rod into the solution and letting the solvent evaporate.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solids.

  • Solvent Selection: Choose a solvent in which 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound just dissolves.[20]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the crystals, for example, by leaving them under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal.

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.[3] For pyrazolo[3,4-d]pyrimidines, pairs like DMF-water or ethanol-water could be effective.[4][5]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[2]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Troubleshooting Crystallization Workflow

G start Start Crystallization issue Issue Encountered? start->issue no_xtal No Crystals Form issue->no_xtal Yes oiling_out Oiling Out issue->oiling_out Yes small_xtal Small Crystals / Powder issue->small_xtal Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No sol1 Increase Supersaturation (Evaporate/Cool Further) no_xtal->sol1 sol2 Induce Nucleation (Scratch/Seed) no_xtal->sol2 sol3 Re-evaluate Solvent no_xtal->sol3 sol4 Add More Solvent & Cool Slowly oiling_out->sol4 sol5 Purify Material Further oiling_out->sol5 sol6 Reduce Cooling Rate oiling_out->sol6 small_xtal->sol6 sol7 Avoid Agitation small_xtal->sol7 sol8 Use Less Solvent low_yield->sol8 sol9 Wash with Cold/Poor Solvent low_yield->sol9

Caption: A flowchart for troubleshooting common crystallization issues.

Solvent Selection Logic

G start Select Potential Solvent test_rt Test Solubility at Room Temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt test_hot Test Solubility when Hot dissolves_rt->test_hot No bad_solvent Reject Solvent dissolves_rt->bad_solvent Yes dissolves_hot Dissolves? test_hot->dissolves_hot cool Cool Solution dissolves_hot->cool Yes dissolves_hot->bad_solvent No xtal_form Crystals Form? cool->xtal_form good_solvent Good Single Solvent xtal_form->good_solvent Yes two_solvent Consider for Two-Solvent System xtal_form->two_solvent No

Caption: A decision tree for selecting an appropriate crystallization solvent.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024). Hilaris Publisher.
  • Oiling Out in Crystalliz
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026). Pharmaceutical Technology.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Ovid.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005). PubMed.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021).
  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. (2018). Crimson Publishers.
  • The dual function of impurity in protein crystalliz
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012).
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006).
  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press & Assessment.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.
  • Oiling Out Case Studies. Mettler Toledo.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Deriv
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. McMaster University.
  • Recrystallization and Crystalliz
  • SOP: CRYSTALLIZ
  • Guide for crystalliz
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Recrystallization - Two Solvent. University of Calgary.
  • Recrystalliz
  • Advice for Crystalliz
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Publishing.

  • Recrystalliz
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). PMC.
  • Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1b.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect. Beni-Suef University.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017).
  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. (2025). ChemicalBook.
  • 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. EvitaChem.
  • 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. Sigma-Aldrich.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2025).
  • 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Sigma-Aldrich.
  • CAS#:42754-96-1 | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. (2025). Chemsrc.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy and Structural Activity Relationship (SAR) Guide: 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine vs. PP2 Kinase Inhibitor

Executive Summary In the landscape of targeted kinase inhibition, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore that mimics the adenine ring of adenosine triphosphate (ATP). This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted kinase inhibition, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore that mimics the adenine ring of adenosine triphosphate (ATP). This guide provides an objective, data-driven comparison between PP2 (a highly optimized, potent Src-family kinase inhibitor) and 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (an unelaborated synthetic precursor).

While PP2 exhibits low-nanomolar efficacy against kinases such as Lck, Fyn, and Hck, the dichloro-methyl precursor lacks the critical functional groups required for high-affinity ATP-competitive binding. As a Senior Application Scientist, I have structured this guide to dissect the structural biology driving these differences, summarize comparative efficacy data, and provide self-validating experimental protocols to empirically verify these claims.

Mechanistic Causality & Structural Biology

To understand why PP2 is a potent inhibitor while the 3,4-dichloro precursor is essentially inactive, we must examine the ATP-binding pocket of Src-family kinases (SFKs). The binding affinity of pyrazolo[3,4-d]pyrimidines is governed by two primary interactions:

  • Hinge Region Hydrogen Bonding : The kinase hinge region (specifically residues like Met341 in c-Src or Met319 in Lck) requires a strong hydrogen bond donor to anchor the inhibitor [3].

    • PP2: Features a primary amine (-NH₂) at the C4 position, which perfectly mimics the N6 amino group of adenine, forming a critical hydrogen bond with the hinge region backbone.

    • 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Features an electron-withdrawing chlorine atom at the C4 position. Halogens cannot act as hydrogen bond donors, instantly abolishing the primary anchoring mechanism.

  • Hydrophobic Pocket Occupation :

    • PP2: The N1-tert-butyl group projects deep into a hydrophobic pocket adjacent to the gatekeeper residue, while the C3-(4-chlorophenyl) ring occupies a large hydrophobic cavity, driving the binding affinity down to the nanomolar range [4].

    • Precursor: Lacks both the N1-tert-butyl and C3-aryl groups, leaving these critical hydrophobic pockets vacant and resulting in a massive loss of binding enthalpy.

SAR_Signaling PP2 PP2 Inhibitor (High Affinity: C4-Amine, N1-t-Butyl) Src Src Family Kinases (Lck, Fyn, Hck) PP2->Src Potent Inhibition (IC50 ~4nM) Precursor 3,4-Dichloro-6-methyl... (Low Affinity: C4-Cl) Precursor->Src Weak/No Inhibition Downstream Downstream Signaling (Cell Proliferation/Survival) Src->Downstream Phosphorylation (p-Tyr416)

Fig 1: Differential inhibition of Src signaling by PP2 vs. the unelaborated precursor.

Comparative Efficacy Data

The structural deficiencies of the 3,4-dichloro precursor translate directly into a lack of biochemical efficacy. PP2 strongly inhibits the kinases Lck (IC50 = 4 nM), Fyn (5 nM), and Hck (5 nM) [1]. In contrast, the unelaborated scaffold serves only as a chemical building block and exhibits negligible baseline activity.

ParameterPP2 Kinase Inhibitor3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
IUPAC / Chemical Name 3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Primary Role Potent Src-Family Kinase (SFK) InhibitorSynthetic Precursor / Scaffold
C4 Substituent Primary Amine (-NH₂)Chlorine (-Cl)
N1 / C3 Substituents tert-butyl / 4-chlorophenylNone / Chlorine
Lck IC50 4 nM[1][2]> 100 μM (Inactive Baseline)
Fyn IC50 5 nM [1]> 100 μM (Inactive Baseline)
Hck IC50 5 nM [1]> 100 μM (Inactive Baseline)

Experimental Protocols

To objectively validate the efficacy differences between these two compounds, researchers must employ rigorous, self-validating assay systems. Below are the field-proven methodologies for both in vitro and cell-based evaluation.

Protocol A: In Vitro TR-FRET Kinase Assay

Causality for Choice : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radiometric ³³P-ATP assays because it eliminates radioactive waste, reduces background autofluorescence via time-delayed reading, and provides a highly stable signal-to-noise ratio.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 2X Kinase/Substrate mix containing 0.5 nM recombinant Lck kinase and 1 μM ULight-poly GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Incubation : Dispense 5 μL of the 2X Kinase/Substrate mix into a 384-well proxiplate. Add 2.5 μL of compound (PP2 or the 3,4-dichloro precursor) serially diluted in 4% DMSO. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 2.5 μL of 4X ATP (final concentration 10 μM) to initiate the reaction. Incubate for 60 minutes.

  • Signal Detection : Stop the reaction by adding 10 μL of Stop/Detection buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-tyrosine antibody. Incubate for 1 hour, then read the TR-FRET signal (excitation at 320 nm, emission at 665 nm and 615 nm).

Self-Validation Checkpoint : Include a 1% DMSO vehicle control (Max Signal) and a 100 mM EDTA control (Min Signal). Calculate the Z'-factor: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|. The assay is only valid if Z' > 0.5 , proving the system is robust enough to distinguish true inhibition from assay noise.

TR_FRET_Workflow Step1 1. Kinase + Compound Incubation (15 min) Step2 2. ATP + Substrate Addition (60 min) Step1->Step2 Step3 3. Stop Buffer + Antibody Addition Step2->Step3 Step4 4. TR-FRET Signal Detection (665/615 nm) Step3->Step4

Fig 2: Step-by-step TR-FRET kinase assay workflow for IC50 determination.

Protocol B: Cell-Based Target Engagement (Western Blot)

Causality for Choice : In vitro potency does not always translate to cellular efficacy due to membrane permeability issues. Measuring autophosphorylation at Tyrosine 416 (p-Src Tyr416) directly quantifies intracellular target engagement.

Step-by-Step Methodology :

  • Cell Culture & Treatment : Seed Jurkat T-cells at 1x10⁶ cells/mL in RPMI-1640 medium. Treat cells with varying concentrations of PP2 (0.1 - 10 μM) or the 3,4-dichloro precursor (10 - 100 μM) for 2 hours.

  • Stimulation : Stimulate cells with anti-CD3/CD28 antibodies for 10 minutes to induce Src-family kinase signaling.

  • Lysis : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF).

  • Immunoblotting : Resolve 20 μg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-Src (Tyr416) and Total Src.

Self-Validation Checkpoint : The system validates itself by requiring the simultaneous measurement of Total Src and an endogenous control (e.g., GAPDH ). If the Total Src / GAPDH ratio decreases, the compound is causing protein degradation or cytotoxicity rather than specific kinase inhibition. True efficacy is proven only when p-Src decreases while Total Src remains constant.

References

  • Wikipedia Contributors. "PP2 (kinase inhibitor)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • El-Sayed, N. N., et al. "New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]

  • Dar, A. C., et al. "Structure-Guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology." ACS Chemical Biology. Available at:[Link]

Comparative

A Researcher's Guide to the Spectroscopic Validation of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine by NMR

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the validation of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple checklist of procedures to a nuanced discussion of experimental design, data interpretation, and comparison with alternative analytical techniques, ensuring the highest level of confidence in your results.

The Critical Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the detailed and unambiguous determination of chemical structures in academic and industrial research.[1] Its power lies in its ability to provide precise information about the chemical environment of individual atoms within a molecule. For a substituted heterocyclic system like 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, NMR is indispensable for confirming the correct substitution pattern and identifying potential isomeric impurities that may arise during synthesis.

The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, often targeted in the development of kinase inhibitors and other therapeutic agents.[2][3] Therefore, the precise characterization of derivatives such as the title compound is of utmost importance.

Predicted NMR Spectral Characteristics

¹H NMR (400 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~14.0 - 15.0Broad Singlet1HN-HThe N-H proton of the pyrazole ring is expected to be highly deshielded and may exhibit a broad signal due to quadrupolar broadening and potential proton exchange.
~8.5 - 9.0Singlet1HC5-HThe proton on the pyrimidine ring is expected to be in the aromatic region, deshielded by the adjacent nitrogen atoms.
~2.5 - 2.7Singlet3H-CH₃The methyl protons are expected to appear as a sharp singlet in the upfield region.

¹³C NMR (101 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C4The carbon atom attached to two chlorine atoms will be significantly deshielded.
~155 - 160C6The carbon atom in the pyrimidine ring adjacent to a nitrogen and the methyl group.
~150 - 155C7aThe quaternary carbon at the fusion of the two rings.
~135 - 140C5The protonated carbon in the pyrimidine ring.
~110 - 115C3aThe quaternary carbon in the pyrazole ring.
~15 - 20-CH₃The methyl carbon will appear in the upfield aliphatic region.

A Validated Experimental Protocol for NMR Analysis

The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It is also useful for observing exchangeable protons like N-H.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a precisely weighed amount of an internal standard with a known purity, such as maleic acid, should be added.[1]

¹H NMR Acquisition
  • Shimming: Perform automated and manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Pulse Angle: Use a 30° pulse angle to allow for faster repetition rates without saturating the signals.[1]

  • Acquisition Time (AQ): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR. For quantitative measurements, a much longer delay (5-7 times the longest T₁ relaxation time) is crucial.[7]

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): Set the spectral width to cover the expected range of proton signals (e.g., 0-16 ppm).

¹³C NMR Acquisition
  • Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Time (AQ) and Relaxation Delay (D1): Similar to ¹H NMR, ensure adequate acquisition and relaxation times.

  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

2D NMR Experiments for Unambiguous Assignment
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Interpreting the Data: A Comparative Approach

The validation of the NMR spectra involves a multi-faceted comparison.

Workflow for NMR Spectra Validation

G cluster_0 Data Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Structural Verification & Purity Assessment A Prepare Sample B Acquire 1D NMR (¹H, ¹³C) A->B C Acquire 2D NMR (HSQC, HMBC) B->C D Process Spectra (FT, Phasing, Baseline Correction) C->D E Peak Picking & Integration D->E G Compare Experimental & Predicted Shifts E->G F Predict Theoretical Spectrum F->G H Assign Signals using 2D NMR G->H J Final Structure Confirmation H->J I Identify Impurity Signals I->J

Caption: Workflow for the acquisition and validation of NMR spectra.

Comparison with Predicted Spectra

The experimentally obtained chemical shifts, multiplicities, and integration values should be in close agreement with the predicted data. Minor deviations are expected due to the limitations of predictive models and the specific experimental conditions.

Identification of Potential Impurities

The synthesis of pyrazolo[3,4-d]pyrimidines can sometimes result in impurities.[8][9][10] Common impurities to look for in the NMR spectrum include:

  • Starting Materials: Unreacted starting materials or reagents.

  • Isomeric Byproducts: The formation of constitutional isomers is a possibility in heterocyclic synthesis.

  • Residual Solvents: Signals from solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate, DMF).

Complementary Analytical Techniques for Orthogonal Validation

While NMR is a powerful tool, relying on a single analytical technique is not best practice. Orthogonal methods that measure different physicochemical properties should be employed for comprehensive validation.

TechniqueInformation ProvidedComparison with NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Confirms the elemental composition and molecular formula, complementing the structural connectivity information from NMR.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Provides a quick and efficient way to confirm the presence of key functional groups, which can be correlated with the NMR data.[11]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the sample and can be used to separate impurities.Provides a quantitative measure of purity, which can be compared with the purity estimated from the integration of signals in the ¹H NMR spectrum.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.The "gold standard" for structural elucidation, but requires a suitable single crystal, which may not always be obtainable.[4]
Decision Matrix for Analytical Technique Selection

G cluster_0 Primary Structural Confirmation cluster_1 Purity Assessment cluster_2 Identity Confirmation cluster_3 Absolute Structure NMR NMR (¹H, ¹³C, 2D) HPLC HPLC NMR->HPLC Complemented by MS Mass Spectrometry NMR->MS Complemented by IR IR Spectroscopy NMR->IR Complemented by Xray X-ray Crystallography NMR->Xray Confirmed by qNMR qNMR HPLC->qNMR Orthogonal to

Caption: Interplay of analytical techniques for comprehensive validation.

Conclusion

The validation of the NMR spectra for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a critical step in ensuring the quality and integrity of this compound for research and development purposes. By following a rigorous, self-validating protocol, comparing the experimental data with predicted values and potential impurities, and employing orthogonal analytical techniques, researchers can have the highest degree of confidence in their structural assignments. This comprehensive approach not only meets regulatory expectations but also upholds the principles of sound scientific practice.

References

Sources

Validation

A Comparative Analysis of the Cytotoxic Effects of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and Standard Purine Analogs

A Senior Application Scientist's Guide for Researchers in Oncology and Drug Development In the landscape of anticancer drug discovery, purine analogs have long been a cornerstone of chemotherapy.[1][2][3][4] Their struct...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Oncology and Drug Development

In the landscape of anticancer drug discovery, purine analogs have long been a cornerstone of chemotherapy.[1][2][3][4] Their structural similarity to endogenous purines allows them to disrupt critical cellular processes, ultimately leading to cell death.[2][3][5] This guide provides an in-depth comparison of the cytotoxic properties of a novel pyrazolopyrimidine derivative, 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, against well-established standard purine analogs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed protocols for assessing their efficacy in a laboratory setting.

The Rationale: Why Compare These Compounds?

Standard purine analogs, such as 6-MP and 6-TG, have been pivotal in the treatment of leukemias and other cancers.[1][6][7] They function as antimetabolites, interfering with DNA synthesis and repair.[5][6][8] However, their clinical utility can be limited by the development of drug resistance and off-target toxicities.[9]

Pyrazolo[3,4-d]pyrimidines represent a class of compounds that are structurally analogous to purines and have garnered significant attention for their potential as anticancer agents.[10][11][12][13] Their mode of action can be multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[10][11][14] The compound 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a representative of this class, and understanding its cytotoxic profile in comparison to established drugs is crucial for evaluating its therapeutic potential.

Mechanisms of Cytotoxicity: A Tale of Two Pathways

The cytotoxic effects of these compounds, while both leading to cell death, are rooted in distinct molecular mechanisms.

Standard Purine Analogs: Disrupting the Building Blocks of Life

The cytotoxicity of 6-MP and 6-TG is primarily a result of their metabolic activation and subsequent incorporation into nucleic acids.[1][8] Here's a step-by-step breakdown of their mechanism:

  • Metabolic Activation: Once inside the cell, these prodrugs are converted into their active nucleotide forms, such as thioguanine nucleotides (TGNs).[1][15]

  • Incorporation into DNA and RNA: These "fraudulent" nucleotides are then incorporated into DNA and RNA during replication and transcription.[1][8]

  • Induction of DNA Damage and Apoptosis: The presence of these analogs in the genetic material leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[6][16] The delayed cytotoxicity observed with these agents is often associated with this process of incorporation and subsequent DNA damage recognition.[6][17][18]

Purine_Analog_Pathway 6-MP / 6-TG 6-MP / 6-TG Metabolic Activation Metabolic Activation 6-MP / 6-TG->Metabolic Activation Enters Cell Thioguanine Nucleotides (TGNs) Thioguanine Nucleotides (TGNs) Metabolic Activation->Thioguanine Nucleotides (TGNs) DNA/RNA Incorporation DNA/RNA Incorporation Thioguanine Nucleotides (TGNs)->DNA/RNA Incorporation DNA Damage DNA Damage DNA/RNA Incorporation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Mechanism of action for standard purine analogs.

3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Multi-pronged Attack

In contrast, pyrazolopyrimidine derivatives often exhibit a broader range of inhibitory activities against key cellular signaling pathways. While specific data on 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is emerging, the class of pyrazolopyrimidines is known to target various protein kinases.[10][11][12][13] This can lead to:

  • Inhibition of Cell Cycle Progression: By targeting CDKs, these compounds can halt the cell cycle, preventing cancer cells from proliferating.[11][14]

  • Induction of Apoptosis: Inhibition of survival signaling pathways can trigger apoptosis.

The diverse mechanisms of pyrazolopyrimidines may offer an advantage in overcoming resistance mechanisms that affect traditional antimetabolites.[10]

Pyrazolopyrimidine_Pathway Pyrazolopyrimidine Pyrazolopyrimidine Kinase Inhibition Protein Kinase Inhibition (e.g., CDKs) Pyrazolopyrimidine->Kinase Inhibition Enters Cell Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Kinase Inhibition->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Postulated mechanism for pyrazolopyrimidine derivatives.

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a compound's potential lies in its cytotoxic efficacy. The following table summarizes available IC50 (half-maximal inhibitory concentration) values for the compounds of interest across various cancer cell lines. It's important to note that direct comparative studies for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine are limited, and the data presented here is a compilation from various sources.

CompoundCell LineCancer TypeIC50 (µM)Reference
3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine & Derivatives VariousVariousPotent activity reported[10][13]
6-Mercaptopurine (6-MP) HepG2Hepatocellular Carcinoma32.25[19]
MCF-7Breast Adenocarcinoma>100[19]
Human Leukemia Cell LinesLeukemia>1 (requires >12h exposure)[7]
6-Thioguanine (6-TG) A549Lung Carcinoma2.82[20]
MCF-7Breast Cancer5.481[21]
Primary PDAC cellsPancreatic Ductal Adenocarcinoma0.39 - 1.13[22]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

From the available data, it is evident that 6-thioguanine generally exhibits potent cytotoxicity across a range of cancer cell lines, with IC50 values often in the low micromolar range.[20][21][22] 6-mercaptopurine's efficacy can be more variable and cell-line dependent.[19] While specific IC50 values for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine are not widely published in direct comparative studies, the broader class of pyrazolopyrimidines has demonstrated significant anticancer activity.[10][13]

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for three standard cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23][24][25]

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds (various concentrations) A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]

  • Compound Treatment: Prepare serial dilutions of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, 6-MP, and 6-TG. Remove the old media from the cells and add the media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[23]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[23][25]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[26][27][28][29][30]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate the plates for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully transfer a portion of the supernatant from each well to a new 96-well plate.[28][29]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[28][29]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[28][29]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[28][29]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).[29]

Annexin V/Propidium Iodide Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[31][32][33][34]

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the compounds as previously described.

  • Cell Harvesting: After the treatment period, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[31][32]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[31][32]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[31]

    • Viable cells: Annexin V-negative and PI-negative.[31][32]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[31][32]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[31][32]

Conclusion and Future Directions

The comparison between 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and standard purine analogs like 6-MP and 6-TG reveals a fascinating landscape of cytotoxic mechanisms. While purine analogs have a well-established role in chemotherapy through the disruption of nucleic acid synthesis, pyrazolopyrimidines offer the potential for a multi-targeted approach, which may be beneficial in overcoming drug resistance.

Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the cytotoxic potential of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. Investigating its specific kinase inhibition profile and its efficacy in purine analog-resistant cancer models will be critical next steps in determining its future as a therapeutic agent. This guide provides the foundational knowledge and experimental framework for researchers to embark on these important investigations.

References

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  • Reactome. (n.d.). Purine metabolism. Retrieved from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Methods in molecular biology (Clifton, N.J.), 979, 1–7. [Link]

  • Musculoskeletal Key. (2019, March 5). Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease. Retrieved from [Link]

  • Kim, J., Kim, M. J., Kim, H. B., Kim, J. H., Lee, Y. K., & You, J. S. (2018). A drug-repositioning screen for primary pancreatic ductal adenocarcinoma cells identifies 6-thioguanine as an effective therapeutic agent for TPMT-low cancer cells. The FEBS journal, 285(19), 3656–3670. [Link]

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  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Qadasy, Z. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 13(45), 31690–31713. [Link]

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  • El-Gamal, M. I., Al-Said, M. S., & Al-Zoubi, R. M. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 28(14), 5408. [Link]

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  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

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  • Holleman, A., den Boer, M. L., de Wering, E. R., & Pieters, R. (2013). Drug–gene modeling in pediatric T-cell acute lymphoblastic leukemia highlights importance of 6-mercaptopurine for outcome. Clinical Cancer Research, 19(9), 2490–2500. [Link]

  • Al-Salahi, R., Al-Omar, M., & Marzouk, M. (2014). ANTIPROLIFERATIVE ACTIVITY OF NEW DERIVATIVE OF 6-MERCAPTOPURINE (6MP), 1-ETHYL 3-((7 H-PURINE-6-YL) DISULFANYL) - PROPYL CARBAMATE (CPDA). Society For Science and Nature, 5(2), 263-269. [Link]

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Comparative

A Comparative Analysis of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives as Potent Kinase Inhibitors

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows compounds based on this s...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding pocket of numerous protein kinases, making them a fertile ground for the development of targeted cancer therapies.[1][2] This guide provides a comparative analysis of the inhibitory potency (IC50 values) of various 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against key oncogenic kinases, offering insights for researchers and professionals in drug discovery and development.

The Landscape of Kinase Inhibition: A Comparative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against a panel of clinically relevant protein kinases. These kinases, including Src, C-terminal Src kinase (Csk), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2), are pivotal in cancer cell proliferation, survival, and metastasis.

Compound ID/ReferenceTarget KinaseIC50 Value (µM)Noteworthy Observations
Src Kinase Inhibitors
Compound 6e [3]c-Src5.6Exhibited notable inhibition of Src kinase.
Compound 10c [3]c-Src5.1Showed slightly better potency than compound 6e.
Compound 15a [3]c-Src112A poor inhibitor of c-Src, highlighting selectivity.
Compound S29 [4]Src1.72Demonstrated potent, dose-dependent inhibition of cell proliferation in medulloblastoma cells.[4]
Compound SI163 [4]Src3.5Also showed significant inhibitory effects on medulloblastoma cell growth.[4]
Compound S7 [4]Src6.24Exhibited lower potency compared to S29 and SI163 in the same study.[4]
Csk Kinase Inhibitors
Compound 15a [3]Csk2.0A metal-mediated inhibitor showing 56-fold selectivity for Csk over c-Src.[3]
Compound 15b [3]Csk2.7Also demonstrated potent metal-mediated inhibition of Csk.[3]
Compound 15c [3]Csk5.0Showed good inhibitory activity against Csk.[3]
EGFR Kinase Inhibitors
Compound 12b [5]EGFR (wild-type)0.016A highly potent inhibitor of wild-type EGFR.[5]
Compound 12b [5]EGFR (T790M mutant)0.236Maintained noticeable activity against the resistant T790M mutant.[5]
Compound 4 [6]EGFR0.054Revealed high EGFR inhibitory activity.[6]
Compound 15 [6]EGFR0.135Exhibited highly potent EGFR inhibition.[6]
Compound 16 [6]EGFR0.034Showed significant EGFR inhibitory activity.[6]
CDK2 Kinase Inhibitors
Compound 14 [7]CDK2/cyclin A20.057Displayed significant inhibitory activity, more potent than the reference drug sorafenib.[7]
Compound 13 [7]CDK2/cyclin A20.081Showed significant inhibitory activity against CDK2.[7]
Compound 15 [7]CDK2/cyclin A20.119Revealed significant inhibitory activity.[7]

Deciphering Structure-Activity Relationships (SAR)

The data presented above illuminates key structure-activity relationships that govern the potency and selectivity of these pyrazolo[3,4-d]pyrimidine derivatives.

For Src and Csk inhibition , the modifications at the C3 and C4 positions of the pyrazolo[3,4-d]pyrimidine core are critical. For instance, the introduction of a hydroxamate group on a phenyl ring at the C3-position in compounds 15a, 15b, and 15c led to potent and selective inhibition of Csk, especially in the presence of a metal cofactor, while showing poor activity against Src.[3] This highlights the potential for developing selective Csk inhibitors by exploring substitutions at this position. In contrast, compounds 6e and 10c , with different substitutions, demonstrated micromolar inhibition of Src kinase.[3]

In the context of EGFR inhibition , the modifications on the pyrazolo[3,4-d]pyrimidine scaffold have yielded highly potent compounds. Compound 12b , for example, with an IC50 of 16 nM against wild-type EGFR, underscores the effectiveness of this scaffold.[5] Importantly, this compound also retained significant activity against the T790M "gatekeeper" mutant, a common mechanism of resistance to first-generation EGFR inhibitors.[5] This suggests that the pyrazolo[3,4-d]pyrimidine core can be a valuable starting point for developing next-generation EGFR inhibitors that can overcome clinical resistance.

For CDK2 inhibition , the pyrazolo[3,4-d]pyrimidine scaffold has proven to be a robust platform for generating potent inhibitors. Compounds 13, 14, and 15 all exhibited sub-micromolar IC50 values against the CDK2/cyclin A2 complex, with compound 14 being the most potent at 57 nM.[7] These findings suggest that further optimization of the substituents on the pyrazolo[3,4-d]pyrimidine ring could lead to the development of highly effective and selective CDK2 inhibitors for cancer therapy.

Experimental Protocols: Ensuring Trustworthiness through a Self-Validating System

The determination of IC50 values is a cornerstone of drug discovery, and the reliability of this data is paramount. The following is a detailed, step-by-step methodology for a representative in vitro kinase assay used to determine the IC50 of pyrazolo[3,4-d]pyrimidine derivatives against a target kinase, such as Src. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

In Vitro Kinase Assay for IC50 Determination (Example: Src Kinase)

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer solution containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. This buffer provides the optimal environment for kinase activity.

  • Enzyme Solution: Dilute recombinant human c-Src kinase in kinase buffer to a final concentration that yields a linear reaction rate over the assay time course. The optimal concentration should be determined empirically.

  • Substrate Solution: Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer. The concentration should be at or near the Km value for the kinase to ensure sensitive detection of inhibition.

  • ATP Solution: Prepare a stock solution of ATP in water. For the assay, dilute the ATP stock in kinase buffer to a final concentration that is also near the Km value. This is a critical parameter, as IC50 values are dependent on the ATP concentration.

  • Test Compound Dilutions: Prepare a serial dilution of the 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO. Then, dilute these stock solutions in kinase buffer to the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.

2. Assay Procedure:

  • Add the test compound dilutions to the wells of a 96-well or 384-well plate. Include a positive control (a known Src inhibitor) and a negative control (DMSO vehicle).

  • Add the substrate solution to all wells.

  • Initiate the kinase reaction by adding the enzyme solution to all wells.

  • Immediately after adding the enzyme, add the ATP solution containing a radioactive label (e.g., [γ-³²P]ATP) or use a non-radioactive detection method such as ADP-Glo™ Kinase Assay (Promega).

  • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the appropriate reagent for non-radioactive assays).

3. Detection and Data Analysis:

  • For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays: Follow the manufacturer's instructions for the specific detection reagent (e.g., measure luminescence for the ADP-Glo™ assay).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Detection & Analysis Kinase Buffer Kinase Buffer Enzyme Solution Enzyme Solution Kinase Buffer->Enzyme Solution Substrate Solution Substrate Solution Kinase Buffer->Substrate Solution ATP Solution ATP Solution Kinase Buffer->ATP Solution Initiate Reaction Initiate Reaction Enzyme Solution->Initiate Reaction Add to Plate Add to Plate Substrate Solution->Add to Plate ATP Solution->Initiate Reaction DMSO DMSO Test Compound Dilutions Test Compound Dilutions DMSO->Test Compound Dilutions Test Compound Dilutions->Add to Plate Add to Plate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detection Detection Stop Reaction->Detection Calculate % Inhibition Calculate % Inhibition Detection->Calculate % Inhibition Plot Data Plot Data Calculate % Inhibition->Plot Data Determine IC50 Determine IC50 Plot Data->Determine IC50 G Integrins Integrins FAK FAK Integrins->FAK Src Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration FAK->Src RAF RAF Ras->RAF Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival Akt->Survival

Caption: Simplified Src signaling pathway in cancer.

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. [6]Overexpression and mutations of EGFR are frequently observed in various cancers, making it a prime target for therapeutic intervention. [5]

G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PLCγ PLCγ EGFR->PLCγ STAT STAT EGFR->STAT RAF RAF Ras->RAF Akt Akt PI3K->Akt PKC PKC PLCγ->PKC Gene Transcription Gene Transcription STAT->Gene Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival PKC->Gene Transcription

Caption: Overview of the EGFR signaling pathway.

Conclusion

The 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the design of potent and selective kinase inhibitors. The comparative analysis of IC50 values reveals that subtle modifications to this core structure can lead to significant changes in inhibitory activity and target selectivity. The data presented in this guide, along with the detailed experimental protocol and an understanding of the relevant signaling pathways, provides a solid foundation for researchers to advance the development of novel pyrazolo[3,4-d]pyrimidine-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • El-Damasy, A. K., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 13(1), 1-21. [Link]

  • Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2137-2153. [Link]

  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link]

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  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15281-15303. [Link]

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  • El-Damasy, A. K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][6]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of the Iranian Chemical Society, 19(11), 4785-4803. [Link]

  • El-Naggar, A. M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7586. [Link]

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  • BioPharma Reporter. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. [Link]

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  • Schenone, S., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry, 50(22), 5437-5441. [Link]

  • Bakr, R. B., et al. (2017). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Letters in Drug Design & Discovery, 14(7), 816-827. [Link]

  • Abdel-Aziz, M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6958. [Link]

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Validation

A Senior Application Scientist's Guide to the LC-MS/MS Validation of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in Human Plasma

This guide provides an in-depth comparison of methodologies for the validation of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic small molecule representative of modern targeted therapeutics, in human...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of methodologies for the validation of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic small molecule representative of modern targeted therapeutics, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a purine analogue, compounds of the pyrazolo[3,4-d]pyrimidine class are of significant pharmaceutical interest for their potential as kinase inhibitors and adenosine receptor antagonists.[1] Accurate quantification in biological matrices is therefore a critical step in evaluating their pharmacokinetic (PK) profile during drug development.[2]

Our focus is a practical comparison of common bioanalytical strategies, grounded in the harmonized standards of the FDA and EMA, to equip researchers with the knowledge to develop robust, reliable, and compliant assays.[3][4][5]

The Bedrock of Bioanalysis: Regulatory Compliance

Before any sample is processed, a bioanalytical method must be validated to prove it is fit for its intended purpose.[2] The International Council for Harmonisation (ICH) M10 guideline, now the global standard adopted by both the FDA and EMA, provides a comprehensive framework for this process.[3][5][6] The objective is to ensure the method is reproducible and yields reliable data for regulatory submissions.[4][7] This guide is built upon the core tenets of the ICH M10 guideline.

Critical Decision Point 1: Sample Preparation Strategy

The complexity of human plasma necessitates a sample cleanup step to remove proteins and phospholipids that can interfere with analysis, cause ion suppression, and damage instrumentation.[8][9][10] The choice of extraction method is a trade-off between speed, cost, and the required cleanliness of the final extract. We compare three industry-standard techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample_Prep_Decision cluster_input Assay Requirements cluster_methods Extraction Method Comparison Start Define Assay Goal (e.g., High Throughput, Max Sensitivity) PPT Protein Precipitation (PPT) + Fast, Inexpensive - High Matrix Effects Start->PPT Need for speed? (Discovery/Screening) LLE Liquid-Liquid Extraction (LLE) + Good Cleanliness, Removes Phospholipids - Labor Intensive, Emulsion Risk Start->LLE Balanced cost & cleanliness? (Lead Optimization) SPE Solid-Phase Extraction (SPE) + Highest Cleanliness, Concentrates Analyte - Most Expensive, Complex Development Start->SPE Need maximum sensitivity & cleanliness? (Pivotal/Clinical Studies) Output Selected Method for Validation PPT->Output Accept higher matrix variability LLE->Output Accept moderate throughput SPE->Output Accept higher cost & time

Caption: Decision workflow for selecting a plasma sample preparation technique.

Comparison of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation.Partitioning of analyte between aqueous and immiscible organic phases.Analyte retention on a solid sorbent followed by selective elution.
Speed Very Fast (~10-15 min/plate)Moderate (~30-60 min/plate)Slow to Moderate (~45-90 min/plate)
Cost per Sample LowLow-ModerateHigh
Extract Cleanliness Low (High in phospholipids)Moderate-HighVery High
Matrix Effect Risk HighLow-ModerateVery Low
Automation Potential HighModerate (Risk of emulsions)High
Recommended Use Early discovery, high-throughput screening.Lead optimization, methods requiring phospholipid removal.Regulated bioanalysis, low LLOQ requirements, clinical trials.

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed protocols for each sample preparation method, followed by a universal LC-MS/MS analysis and validation workflow.

Protocol 1: Protein Precipitation (PPT)

This method is valued for its simplicity and speed, making it ideal for early-stage development.[11]

  • Aliquot Samples : Pipette 50 µL of human plasma (calibrators, QCs, or unknown samples) into a 96-well collection plate.

  • Add Internal Standard : Add 10 µL of working internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte in 50% methanol).

  • Precipitate Proteins : Add 200 µL of cold acetonitrile (or methanol) to each well.

  • Mix : Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant : Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis.

  • Inject : Inject 5-10 µL onto the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract by removing many endogenous interferences that are not soluble in the organic extraction solvent.[12]

  • Aliquot Samples : Pipette 100 µL of human plasma into labeled microcentrifuge tubes.

  • Add Internal Standard : Add 10 µL of working IS solution.

  • Add Buffer (Optional) : Add 50 µL of a buffer (e.g., ammonium acetate, pH 9) to adjust the sample pH and ensure the analyte is in a neutral, more extractable state.

  • Add Extraction Solvent : Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mix : Vortex vigorously for 5 minutes.

  • Centrifuge : Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer & Evaporate : Transfer the upper organic layer to a clean set of tubes or a 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50 v/v).

  • Inject : Inject 10 µL onto the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for analyte concentration, making it the gold standard for assays requiring the lowest limits of quantitation.[10][13]

  • Condition Plate : Condition a mixed-mode cation-exchange SPE plate with 500 µL of methanol, followed by 500 µL of water.

  • Load Sample : Mix 100 µL of plasma with 10 µL of IS and 100 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE plate.

  • Wash Plate : Wash the plate with 500 µL of 0.1% formic acid in water, followed by 500 µL of methanol to remove polar interferences.

  • Elute Analyte : Elute the analyte and IS with 200 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate : Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute in 100 µL of mobile phase A/B (50:50 v/v).

  • Inject : Inject 10 µL onto the LC-MS/MS system.

Core Bioanalytical Workflow

The following diagram illustrates the complete bioanalytical process from sample receipt to final data reporting, incorporating the validation steps mandated by regulatory guidelines.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis & Validation cluster_post_analysis Post-Analysis Sample_Receipt Receive Human Plasma Samples Sample_Prep Sample Preparation (PPT, LLE, or SPE) Sample_Receipt->Sample_Prep LC_Separation LC Separation (e.g., C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Integration & Quantification) MS_Detection->Data_Processing Validation Method Validation (Accuracy, Precision, Stability etc.) Report Final Report Generation Validation->Report Data_Processing->Validation Data_Processing->Report

Caption: Comprehensive workflow for LC-MS/MS bioanalytical method validation.

LC-MS/MS Parameters & Validation Summary

A typical LC-MS/MS method for a small molecule like 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine would be developed as follows.

  • LC Column : Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) for good retention and separation of hydrophobic small molecules.[14]

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile or Methanol.[11]

  • Flow Rate : 0.4 mL/min.

  • Ionization Mode : Electrospray Ionization (ESI), Positive Mode.

  • MS/MS Mode : Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Performance Data: A Comparative Validation Summary

The table below summarizes the expected performance of a validated method according to ICH M10 guidelines, comparing how the choice of sample preparation can influence key parameters.

Validation ParameterAcceptance Criteria (ICH M10)Expected Performance (PPT)Expected Performance (LLE)Expected Performance (SPE)
Linearity (r²) ≥ 0.99> 0.992> 0.995> 0.998
LLOQ S/N > 5; Accuracy ±20%; Precision ≤20%1 ng/mL0.5 ng/mL0.1 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%< 8%< 5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 12%< 10%< 7%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10% to +10%-8% to +8%-5% to +5%
Matrix Factor (IS-Normalized) CV% ≤ 15%0.85 - 1.15 (CV% ~10-15%)0.90 - 1.10 (CV% <10%)0.95 - 1.05 (CV% <5%)
Recovery (%) Consistent & Reproducible80-95%75-90%90-105%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15%PassesPassesPasses

Conclusion and Expert Recommendations

The validation of an LC-MS/MS method for quantifying 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in human plasma is a multi-faceted process where the choice of sample preparation is paramount.

  • For early discovery and non-regulated studies , the speed and cost-effectiveness of Protein Precipitation are highly advantageous. Researchers must, however, be vigilant for and mitigate potential matrix effects.

  • For lead optimization and later-stage preclinical work , Liquid-Liquid Extraction offers a superior balance of sample cleanliness and resource expenditure.

  • For pivotal non-clinical studies and all clinical trials submitted for regulatory approval , the robustness, high recovery, and minimal matrix effects of Solid-Phase Extraction make it the unequivocal method of choice. While more resource-intensive, its reliability ensures the integrity of data supporting critical safety and efficacy decisions.

Ultimately, the selected method must be rigorously validated to meet the standards of the ICH M10 guideline, ensuring that the resulting data is accurate, precise, and defensible.[7]

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). AAPS. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). FDA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024, June 12). FDA. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. [Link]

  • ICH guideline M10 on bioanalytical method validation. (2019, March 13). EMA. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024, April 4). EMA. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021, July 22). MDPI. [Link]

  • Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. (2026, February 21). ResearchGate. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. RASAYAN Journal of Chemistry. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2025, October 16). ResearchGate. [Link]

  • Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring. (2016, April 15). PubMed. [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. (2024, June 27). Frontiers Publishing Partnerships. [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. (2025, July 16). MDPI. [Link]

  • B-172 Development and Validation of an LC-MS/MS Assay for Quantification of Glecapravir/Pibrentasvir in Human Plasma. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles like 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine requires more than just following a checklist—it demands a mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles like 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine requires more than just following a checklist—it demands a mechanistic understanding of waste chemistry. In medicinal chemistry and drug development, the end-of-life management of a synthetic intermediate is just as critical as its synthesis.

This guide provides a definitive, self-validating operational protocol for the safe handling, segregation, and disposal of this specific pyrazolopyrimidine derivative, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first quantify the chemical and physical properties of the waste material. The presence of two aromatic carbon-chlorine (C-Cl) bonds on the fused pyrazole-pyrimidine scaffold dictates its environmental persistence and dictates strict disposal parameters.

Table 1: Quantitative Chemical & Hazard Profile

PropertyValue / Classification
Chemical Name 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS Registry Number 1211522-68-7 (Alt: 1936199-22-2) [1]
Molecular Formula C₆H₄Cl₂N₄
Molecular Weight 203.03 g/mol [1]
Halogen Content ~34.9% Chlorine by mass
EPA Waste Classification Halogenated Organic Waste (RCRA D-Listed / F-Listed) [2]
Primary Hazards Environmental toxicity, bioaccumulation potential, irritant

The Mechanistic Causality of Halogenated Waste Segregation

Why do we treat halogenated compounds differently than standard organic waste? The answer lies in the thermodynamics of combustion.

Standard non-halogenated organic solvents (like ethanol or acetone) combust cleanly into CO₂ and H₂O at standard incineration temperatures. However, the strong C-Cl bonds in 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine require immense activation energy to break. If incinerated at standard temperatures, chlorinated heterocycles undergo incomplete combustion, acting as precursors for highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and phosgene gas [5].

Therefore, this compound must be strictly segregated into designated Halogenated Organic Waste streams. Mixing halogenated waste with non-halogenated waste not only creates severe safety risks but exponentially increases disposal costs, as the entire mixed volume must now undergo specialized high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas [3, 4].

SegregationLogic A Waste: 3,4-Dichloro-6-methyl- 1H-pyrazolo[3,4-d]pyrimidine B Physical State? A->B C Solid Waste Stream (Powders/Vials) B->C Solid D Liquid Waste Stream (Dissolved in Solvent) B->D Liquid E Solvent Halogen Status? D->E F Halogenated Solvent (e.g., DCM) Collect in Halogenated Waste E->F Contains Cl, F, Br G Non-Halogenated Solvent DO NOT MIX! Segregate. E->G No Halogens

Decision tree for the segregation of halogenated pyrazolopyrimidine waste streams.

Self-Validating Disposal Protocol (SOP)

To guarantee trustworthiness and safety, this protocol operates as a self-validating system . Each step contains a built-in verification check to ensure the procedure was executed correctly before moving to the next phase.

Phase 1: Generation & Containment
  • Determine the Matrix: Identify if the 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is in solid powder form (e.g., expired API, contaminated weigh boats) or dissolved in a mother liquor (e.g., post-reaction extraction).

  • Select the Receptacle: Use only High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Causality: Halogenated solvents and chlorinated heterocycles can degrade standard plastics over time, leading to microscopic leaching.

  • Segregate: Pour liquid waste exclusively into containers designated for "Halogenated Organic Waste" [4].

    • Validation Check 1 (Compatibility): Visually inspect the waste container for phase separation or gas evolution (bubbling) for 60 seconds after addition. If bubbling occurs, immediately vent the cap and notify EHS—this indicates an incompatible cross-reaction.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Labeling: Apply an EPA-compliant Hazardous Waste tag the moment the first drop of waste enters the container. The label must explicitly list "3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine" and any associated solvents (e.g., Dichloromethane) with their approximate percentages [3].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

    • Validation Check 2 (Integrity): Inspect the secondary containment bin weekly. A completely dry bin validates primary container integrity; the presence of any liquid mandates the immediate transfer of contents to a new container.

Phase 3: EHS Transfer & Final Disposition
  • Volume Limits: Never allow the SAA to accumulate more than 55 gallons of hazardous waste, or 1 quart of acutely hazardous (P-listed) waste [2].

  • Handoff: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. They will transport the halogenated waste to a licensed facility for high-temperature alkaline-scrubbed incineration [5].

DisposalWorkflow S1 1. Generation & Segregation S2 2. SAA Storage & Labeling S1->S2 Daily S3 3. EHS Transfer & Profiling S2->S3 < 90 Days S4 4. High-Temp Incineration S3->S4 Licensed Facility

End-to-end operational workflow for halogenated laboratory waste disposal.

Regulatory Compliance Grounding

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste streams containing 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine are strictly regulated [2].

If this compound is dissolved in a spent halogenated solvent (such as methylene chloride or trichloroethylene) at a concentration of 10% or more before use, the entire mixture inherits an F-Listed hazardous waste code (e.g., F002) [2]. Even as a pure solid, its toxicity profile and environmental persistence require it to be managed as a characteristic hazardous waste. Dilution of this chemical to bypass hazardous waste regulations is a direct violation of federal law and is strictly prohibited [3].

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". Available at: [Link]

  • Bates College. "Chemical Safety | Science Resource Support Services". Available at:[Link]

  • UTIA Safety Office. "Hazardous Waste Guide". Available at: [Link]

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". Available at: [Link]

Handling

Personal protective equipment for handling 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

As a Senior Application Scientist, I have observed that the most critical failures in laboratory safety occur when researchers follow protocols by rote without understanding the underlying chemical mechanisms. 3,4-Dichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the most critical failures in laboratory safety occur when researchers follow protocols by rote without understanding the underlying chemical mechanisms. 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1936199-22-2) is a highly valued, electron-deficient scaffold used extensively in medicinal chemistry for the synthesis of kinase inhibitors[1][2]. However, the very electronic properties that make it an excellent electrophile for drug synthesis also make it a severe occupational hazard.

This guide transcends standard Safety Data Sheets (SDS). It is designed to build deep operational trust by providing a mechanistically grounded, self-validating system for handling and disposing of this highly reactive pyrazolopyrimidine.

Mechanistic Hazard Profiling: The Causality of Risk

Before selecting Personal Protective Equipment (PPE), we must understand why this specific molecule is dangerous. The fused pyrazolo[3,4-d]pyrimidine ring system is heavily electron-withdrawing. The chlorine atoms at the 3- and 4-positions are highly labile and primed for Nucleophilic Aromatic Substitution (SNAr)[1].

  • Moisture Sensitivity & Corrosive Off-Gassing: Ambient atmospheric moisture can trigger the hydrolysis of the C-Cl bonds. This reaction releases corrosive hydrogen chloride (HCl) gas.

  • Biological Reactivity: If inhaled as an aerosolized powder or absorbed through the skin, these electrophilic centers will covalently bind to nucleophilic residues (e.g., cysteine, lysine) on cellular proteins. This causes severe sensitization, tissue irritation (H315, H319), and acute toxicity (H302, H312, H332)[3][4].

Table 1: Quantitative Data & Hazard Causality

Property / ParameterValue / SpecificationCausality / Operational Implication
Molecular Weight 203.03 g/mol Low MW fine powder; high risk of electrostatic aerosolization during transfer.
Storage Conditions -20°C (Inert Atmosphere)Suppresses thermal degradation and prevents ambient moisture hydrolysis.
GHS Hazard Codes H302, H312, H315, H319, H332, H335Electrophilic core reacts indiscriminately with biological nucleophiles.

The Self-Validating PPE Matrix

According to the[5][6], PPE must be selected based on a rigorous, compound-specific hazard assessment. Because 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine generates HCl upon degradation, standard PPE is insufficient. Every piece of protective equipment must be subjected to a self-validating check prior to use.

Table 2: Advanced PPE Requirements & Validation

PPE CategorySpecificationMechanistic CausalitySelf-Validation Step
Hand Protection Double-layered Nitrile (≥8 mil thickness)Nitrile provides superior resistance to halogenated organics compared to latex.Inflation Test: Inflate the glove and hold pressure for 10 seconds to verify the absence of micro-punctures before donning.
Eye Protection Indirect-vented Chemical Splash GogglesProtects ocular mucosa from both aerosolized powder and localized HCl gas pockets.Seal Check: Press goggles to the face; ensure no gaps exist between the elastomer seal and the skin.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk if the compound is handled alongside flammable organic solvents (e.g., THF, DMF).Closure Check: Verify all snap closures are engaged up to the neck to prevent powder settling on the collarbone.
Respiratory N95 or Acid-Gas Cartridge RespiratorRequired only if weighing outside a certified hood. Filters fine particulates and neutralizes trace HCl.Pressure Check: Perform a positive and negative pressure seal check. The mask must collapse slightly upon inhalation.

Operational Workflow & Engineering Controls

Engineering controls are your primary defense against airborne electrophiles[7]. The National Research Council's [8][9] mandates the use of a certified fume hood for reactive halogenated compounds.

Protocol 1: Safe Weighing and Transfer Methodology
  • Fume Hood Validation: Do not rely solely on the digital monitor. Self-Validation: Tape a small strip of a Kimwipe to the bottom of the sash. An active, inward flutter visually validates positive containment and adequate face velocity (>100 fpm).

  • Atmospheric Purge: Transfer the sealed vial from the -20°C freezer to a desiccator to warm to room temperature (prevents condensation). Once in the hood, flush your analytical balance enclosure with a gentle stream of Argon or Nitrogen.

  • Static Mitigation: The fine powder is prone to electrostatic levitation. Self-Validation: Discharge your metal spatula using an anti-static zero-stat gun before touching the chemical. If the powder "jumps" to the spatula, static is still present; re-discharge.

  • Execution: Weigh the compound directly into a pre-tared, sealable reaction vial. Cap the vial before removing it from the balance enclosure to prevent cross-contamination of the hood deck.

Spill Response and Alkaline Disposal Plan

Because of the dual labile chlorines, disposal requires actively quenching the reactive centers. Simply throwing the unquenched powder into a solid waste bin risks downstream cross-reactions and toxic gas generation.

Protocol 2: Alkaline Quenching and Decontamination
  • Containment: If a spill occurs inside the hood, immediately lower the sash to 2 inches to maximize inward airflow.

  • Chemical Hydrolysis (Quenching): Do not use water, which will violently release HCl. Instead, carefully apply a solution of 1M NaOH in Ethanol over the spilled powder.

    • Causality: The ethanol solubilizes the hydrophobic pyrazolopyrimidine, while the hydroxide ions nucleophilically displace the chlorines via SNAr. This converts the hazardous electrophile into a benign, water-soluble di-hydroxy derivative, neutralizing the hazard.

  • Verification: Self-Validation: Touch a strip of universal pH indicator paper to the quenched solution. It must read strongly basic (pH > 10). If it reads acidic or neutral, the HCl generation has consumed the base; add more 1M NaOH.

  • Disposal: Absorb the neutralized liquid with an inert absorbent pad, place it in a secondary containment bag, and label it as "Aqueous Basic Halogenated Waste" in compliance with EPA regulations[10].

Process Visualization

The following diagram illustrates the logical, self-validating progression of handling this reactive intermediate, ensuring that no step is taken without confirming the integrity of the previous one.

Workflow N1 Storage Retrieval (-20°C, Inert Gas) N2 PPE Validation (Gloves, Goggles, Coat) N1->N2 N3 Fume Hood Setup (Flow > 100 fpm) N2->N3 Verified N4 Weighing & Transfer (Closed System) N3->N4 Containment Active N5 Spill Detected? N4->N5 N6 Alkaline Quenching (1M NaOH in EtOH) N5->N6 Yes N7 Proceed to Reaction N5->N7 No N6->N3 Re-validate Hood

Fig 1: Self-validating operational workflow for handling reactive pyrazolopyrimidines.

References

  • Title: Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press URL: [Link]

Sources

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